Dregeoside Da1
Description
BenchChem offers high-quality Dregeoside Da1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dregeoside Da1 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H70O15 |
|---|---|
Molecular Weight |
815.0 g/mol |
IUPAC Name |
3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol |
InChI |
InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3 |
InChI Key |
ITPJPPQJMRCTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Dregeoside Da1: A Technical Whitepaper on its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dregeoside Da1, a naturally occurring polyhydroxypregnane glycoside isolated from the plant Dregea volubilis, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of Dregeoside Da1. It details experimental protocols for its isolation and purification and summarizes its cytotoxic activity against various cancer cell lines. Furthermore, this document presents a putative signaling pathway for its apoptotic mechanism of action, providing a foundation for further investigation into its therapeutic potential.
Physicochemical Properties
Dregeoside Da1 is a steroid glycoside characterized as a powder in its purified form. Its fundamental chemical and physical properties are summarized below, based on data from peer-reviewed literature and chemical supplier specifications. While comprehensive experimental data for all physical properties are not publicly available, its identity has been confirmed through modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)[1].
| Property | Value | Source |
| Molecular Formula | C42H70O15 | ChemFaces, Real-Gene Labs, MedChemExpress |
| Molecular Weight | 815.0 g/mol | ChemFaces, Real-Gene Labs, MedChemExpress |
| CAS Number | 98665-65-7 | ChemFaces, Real-Gene Labs, MedChemExpress, ChemicalBook |
| Physical State | Powder | ChemFaces |
| Purity | ≥98% | ChemFaces, Real-Gene Labs |
| Source | Dregea volubilis | ChemFaces, MedChemExpress |
| Solubility | DMSO, Pyridine, Methanol (B129727), Ethanol | ChemFaces |
| Melting Point | No data available | ChemicalBook |
| Boiling Point | No data available | ChemicalBook |
| Density | No data available | ChemicalBook |
| Storage | Store at 2-8°C as a powder. Stock solutions in DMSO can be stored at -20°C for up to two weeks. | ChemFaces |
Biological Activity: Cytotoxicity
Recent studies have demonstrated the cytotoxic effects of Dregeoside Da1 against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 2023 study are presented below, highlighting its potential as an anti-cancer agent[1].
| Cell Line | Cancer Type | IC50 (µM) |
| MB49 | Bladder Cancer | 4.29 ± 0.31 |
| K562 | Chronic Myelogenous Leukemia | 10.53 ± 0.72 |
| MKN-7 | Stomach Adenocarcinoma | 12.88 ± 0.93 |
| HT29 | Colorectal Adenocarcinoma | 15.34 ± 1.15 |
| A549 | Lung Carcinoma | 18.76 ± 1.32 |
| MCF-7 | Breast Adenocarcinoma | 19.45 ± 1.48 |
| MDA-MB-231 | Breast Adenocarcinoma | 20.17 ± 1.53 |
| HepG2 | Hepatocellular Carcinoma | 21.05 ± 1.66 |
Experimental Protocols
Isolation and Purification of Dregeoside Da1
The following is a generalized protocol for the isolation and purification of Dregeoside Da1 from the leaves of Dregea volubilis, synthesized from methodologies reported in the literature[1][2].
Methodology Details:
-
Extraction: The air-dried and powdered leaves of Dregea volubilis are macerated with methanol at room temperature for an extended period. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Purification: The biologically active fraction (typically the ethyl acetate or chloroform fraction for pregnane (B1235032) glycosides) is subjected to multiple rounds of column chromatography.
-
Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform and methanol of increasing polarity.
-
Reversed-Phase Chromatography: Sub-fractions containing the compound of interest are further purified on a reversed-phase (RP-18) column with a different solvent system, such as a methanol-water gradient.
-
Preparative HPLC: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Dregeoside Da1.
-
-
Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and HR-ESI-MS.
Cytotoxicity Assay
The cytotoxic activity of Dregeoside Da1 is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology Details:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Dregeoside Da1 (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to insoluble formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Proposed Signaling Pathway for Cytotoxicity
While the precise molecular mechanism of Dregeoside Da1-induced cytotoxicity is yet to be fully elucidated, studies on related pregnane glycosides suggest that they can induce apoptosis in cancer cells through multiple pathways[3]. The proposed mechanism involves the activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.
Pathway Description:
-
Extrinsic Pathway: Dregeoside Da1 may engage with death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC). This complex recruits and activates pro-caspase-8, which in turn activates downstream executioner caspases.
-
Intrinsic Pathway: The compound could also act on the mitochondria by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.
-
Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Conclusion and Future Directions
Dregeoside Da1 is a pregnane glycoside with demonstrated cytotoxic activity against a range of cancer cell lines. This technical guide has summarized its known physicochemical properties, provided standardized protocols for its study, and outlined a plausible mechanism for its anti-cancer effects.
Future research should focus on:
-
Elucidating the precise molecular targets of Dregeoside Da1.
-
Validating the proposed apoptotic signaling pathways through detailed mechanistic studies, including Western blot analysis of key apoptotic proteins and cell cycle analysis.
-
Conducting in vivo studies in animal models to evaluate the efficacy and safety of Dregeoside Da1 as a potential therapeutic agent.
-
Exploring structure-activity relationships of Dregeoside Da1 and related pregnane glycosides to optimize their anti-cancer properties.
The information presented herein provides a solid framework for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies from natural products.
References
An In-Depth Technical Guide on the Isolation and Purification of Dregeoside Da1 from Dregea volubilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Dregeoside Da1, a polyoxypregnane glycoside, from the plant Dregea volubilis. This document synthesizes available scientific literature to present a detailed protocol, quantitative data, and the necessary visualizations to aid researchers in this specialized field.
Introduction
Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub found in Southeast Asia and is utilized in traditional medicine. Phytochemical investigations have revealed a rich diversity of secondary metabolites, including a variety of pregnane (B1235032) glycosides. Among these, Dregeoside Da1 has been identified as a constituent of the leaves and twigs of the plant. This guide focuses on the technical aspects of extracting, isolating, and purifying this specific compound.
Physicochemical and Spectroscopic Data of Dregeoside Da1
A summary of the key quantitative data for Dregeoside Da1 is presented in the table below. This information is critical for the identification and characterization of the compound during and after the purification process.
| Property | Value |
| Molecular Formula | C₄₂H₇₀O₁₅ |
| Molecular Weight | 814 g/mol |
| Melting Point | 139.5-143 °C |
| Optical Rotation | [α]D²⁰: +2.13° |
| Aglycone | Drevogenin D |
| Sugar Moiety | 6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside |
Table 1: Physicochemical Properties of Dregeoside Da1.[1]
| Carbon Number | Aglycone (Drevogenin D) Chemical Shift (δC, ppm) |
| 1 | 36.5 |
| 2 | 29.1 |
| 3 | 76.3 |
| 4 | 88.7 |
| 5 | 50.3 |
| 6 | 23.6 |
| 7 | 32.1 |
| 8 | 35.4 |
| 9 | 55.0 |
| 10 | 38.0 |
| 11 | 20.9 |
| 12 | 37.8 |
| 13 | 43.8 |
| 14 | 55.8 |
| 15 | 24.9 |
| 16 | 27.5 |
| 17 | 55.6 |
| 18 | 13.1 |
| 19 | 13.6 |
| 20 | 140.1 |
| 21 | 114.8 |
Table 2: ¹³C NMR Spectroscopic Data for the Aglycone of Dregeoside Da1.[1]
Experimental Protocols
The isolation and purification of Dregeoside Da1 from Dregea volubilis is a multi-step process that involves extraction followed by a series of chromatographic separations. The following is a detailed methodology based on protocols described for the separation of pregnane glycosides from this plant.
Plant Material Collection and Preparation
Fresh leaves and twigs of Dregea volubilis should be collected and authenticated by a plant taxonomist. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This is typically carried out by maceration or Soxhlet extraction. The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
The crude methanolic extract is subjected to a series of chromatographic techniques to isolate Dregeoside Da1.
3.3.1. Column Chromatography (CC)
The crude extract is initially fractionated using column chromatography over silica (B1680970) gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical solvent system would be a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled together.
3.3.2. Reversed-Phase Column Chromatography (RP-CC)
Fractions enriched with Dregeoside Da1 from the initial column chromatography are further purified using reversed-phase (RP-18) column chromatography. A gradient of methanol and water is commonly used as the mobile phase. This step is effective in separating compounds based on their polarity.
3.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the final purification to obtain highly pure Dregeoside Da1, preparative HPLC is employed. An RP-18 column is typically used with a mobile phase consisting of an isocratic or gradient mixture of acetonitrile (B52724) and water. The eluent is monitored by a UV detector, and the peak corresponding to Dregeoside Da1 is collected. The solvent is then evaporated to yield the purified compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of Dregeoside Da1.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of purified Dregeoside Da1. However, crude extracts of Dregea volubilis and other isolated pregnane glycosides from the plant have been reported to exhibit various biological activities, including anti-inflammatory and α-glucosidase inhibitory effects.[2] Further research is required to elucidate the specific bioactivities and mechanisms of action of Dregeoside Da1.
The diagram below represents a hypothetical signaling pathway that could be investigated for Dregeoside Da1, based on the known activities of similar compounds.
Conclusion
The isolation and purification of Dregeoside Da1 from Dregea volubilis is a challenging yet achievable process requiring a combination of classical and modern chromatographic techniques. This guide provides a foundational protocol and essential data for researchers embarking on the study of this and other related pregnane glycosides. Further investigation into the biological activities of Dregeoside Da1 is warranted to explore its potential therapeutic applications.
References
Unraveling the Molecular Architecture of Dregeoside Da1: A Technical Guide to its Structural Elucidation
For Immediate Release
A deep dive into the structural elucidation of Dregeoside Da1, a complex pregnane (B1235032) glycoside, reveals the power of modern spectroscopic techniques. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data integral to defining the molecule's intricate architecture through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Dregeoside Da1, a naturally occurring pregnane glycoside, has been the subject of detailed structural analysis to unlock its potential therapeutic properties. The precise arrangement of its steroidal aglycone and appended sugar moieties is critical to its biological activity. This guide outlines the key experimental protocols and presents the quantitative NMR and MS data that were pivotal in its structural determination.
Experimental Protocols
The structural elucidation of Dregeoside Da1 relies on a synergistic application of advanced chromatographic and spectroscopic methods.
Isolation of Dregeoside Da1
The initial step involves the extraction of the compound from its natural source, typically the plant Dregea volubilis. A multi-step chromatographic process is employed to isolate Dregeoside Da1 in a pure form, suitable for spectroscopic analysis. This process generally includes:
-
Extraction: The dried and powdered plant material is subjected to solvent extraction, often with methanol (B129727) or ethanol, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, n-butanol, and water) to separate compounds based on their polarity. The fraction containing the pregnane glycosides is collected.
-
Column Chromatography: The glycoside-rich fraction is further purified using a series of column chromatography steps. Silica gel and reversed-phase (ODS) columns are commonly used with gradient elution systems to separate individual compounds.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield highly pure Dregeoside Da1.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight and elemental composition of Dregeoside Da1, as well as to gain insights into its structure through fragmentation analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) mass spectrometer, is utilized.
-
Ionization: For FAB-MS, a matrix such as glycerol (B35011) or m-nitrobenzyl alcohol is used. For ESI-MS, the sample is dissolved in a suitable solvent like methanol and introduced into the ion source.
-
Data Acquisition: Mass spectra are recorded in both positive and negative ion modes to obtain comprehensive data. High-resolution mass measurements provide the exact mass, which is used to determine the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of the structural elucidation of Dregeoside Da1, providing detailed information about the carbon-hydrogen framework and the connectivity of the sugar units.
-
Sample Preparation: A few milligrams of pure Dregeoside Da1 are dissolved in a deuterated solvent, typically pyridine-d₅, in a standard 5 mm NMR tube.
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire ¹H and ¹³C NMR spectra.
-
1D NMR Spectroscopy:
-
¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).
-
¹³C NMR: Reveals the number of carbon atoms and their chemical environments (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).
-
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is crucial for establishing the complete structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different structural fragments, including the aglycone to the sugar chain and the individual sugar units to each other.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and the glycosidic linkages.
-
Data Presentation
The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analyses of Dregeoside Da1.
Table 1: Mass Spectrometry Data for Dregeoside Da1
| Parameter | Value |
| Molecular Formula | C₄₂H₇₀O₁₅ |
| Molecular Weight | 814 |
| High-Resolution MS ([M+Na]⁺) | m/z 837.4610 (Calculated: 837.4612) |
Table 2: ¹³C NMR Chemical Shift Data for Dregeoside Da1 (in pyridine-d₅)
| Carbon No. | Aglycone (δc) | Sugar Moieties (δc) |
| 1 | 38.0 | Cymarose-1 |
| 2 | 28.7 | 1' |
| 3 | 78.4 | 2' |
| 4 | 35.1 | 3' |
| 5 | 44.4 | 4' |
| 6 | 27.9 | 5' |
| 7 | 25.1 | 6' |
| 8 | 76.2 | 3'-OMe |
| 9 | 56.6 | Cymarose-2 |
| 10 | 36.3 | 1'' |
| 11 | 210.1 | 2'' |
| 12 | 52.3 | 3'' |
| 13 | 59.2 | 4'' |
| 14 | 86.1 | 5'' |
| 15 | 35.5 | 6'' |
| 16 | 28.1 | 3''-OMe |
| 17 | 62.9 | Digitoxose |
| 18 | 13.1 | 1''' |
| 19 | 23.9 | 2''' |
| 20 | 72.1 | 3''' |
| 21 | 16.5 | 4''' |
| 5''' | ||
| 6''' |
Table 3: ¹H NMR Chemical Shift Data for Dregeoside Da1 (in pyridine-d₅)
| Proton No. | Aglycone (δн, mult., J in Hz) | Sugar Moieties (δн, mult., J in Hz) |
| 3 | 3.92 (m) | Cymarose-1 |
| 18 | 1.18 (s) | 1' |
| 19 | 1.39 (s) | 6'-H₃ |
| 21 | 1.51 (d, 6.0) | 3'-OMe |
| Cymarose-2 | ||
| 1'' | ||
| 6''-H₃ | ||
| 3''-OMe | ||
| Digitoxose | ||
| 1''' | ||
| 6'''-H₃ |
Structural Elucidation Workflow and Key Correlations
The following diagrams illustrate the logical workflow of the structural elucidation process and the key NMR correlations that were instrumental in piecing together the structure of Dregeoside Da1.
Caption: Workflow for the structural elucidation of Dregeoside Da1.
Caption: Key NMR correlations in the structure of Dregeoside Da1.
The comprehensive analysis of the spectroscopic data, particularly the long-range correlations observed in the HMBC spectrum, allowed for the unambiguous assignment of the sugar sequence and their attachment point to the aglycone at the C-3 position. The stereochemistry of the aglycone and the glycosidic linkages were confirmed through NOESY experiments. This meticulous process of data acquisition and interpretation has been fundamental in defining the complete and correct structure of Dregeoside Da1, paving the way for further investigation into its biological functions.
The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dregeoside Da1, a complex pregnane (B1235032) glycoside isolated from plants of the Apocynaceae family, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to its formation in plants remains largely unelucidated. This technical guide synthesizes the current understanding of C21 steroidal glycoside biosynthesis to propose a putative pathway for Dregeoside Da1. By examining the established steps of the mevalonate (B85504) pathway, the formation of the pregnane scaffold, and the likely enzymatic modifications, we provide a framework for future research aimed at pathway elucidation and potential metabolic engineering. This document outlines the key enzymatic families expected to be involved, offers a hypothetical sequence of reactions, and presents a foundation for the development of experimental protocols to validate this proposed pathway.
Introduction
Pregnane glycosides are a diverse class of C21 steroidal compounds found predominantly in the Apocynaceae family, particularly within the Asclepiadoideae subfamily.[1][2] These compounds are characterized by a pregnane aglycone backbone, which is often extensively decorated with various sugar moieties and other functional groups. Dregeoside Da1 is one such polyoxypregnane glycoside, and while its structure has been elucidated, the precise enzymatic steps leading to its synthesis in plants are not yet fully understood.
This guide aims to provide a comprehensive overview of the likely biosynthetic route to Dregeoside Da1 by drawing parallels with the known biosynthesis of other plant steroids and pregnane derivatives. Understanding this pathway is crucial for researchers in natural product chemistry, plant biochemistry, and drug development, as it opens avenues for heterologous production, pathway engineering to enhance yields, and the generation of novel analogues with improved therapeutic properties.
Proposed Biosynthetic Pathway of Dregeoside Da1
The biosynthesis of Dregeoside Da1 can be conceptually divided into three main stages:
-
Formation of the Isoprene (B109036) Building Blocks via the Mevalonate (MVA) Pathway: This well-established pathway provides the fundamental five-carbon units for all terpenoid compounds, including steroids.
-
Assembly and Cyclization to form the Steroid Nucleus: The isoprene units are assembled into squalene, which then undergoes cyclization to form the characteristic four-ring steroid core.
-
Tailoring of the Pregnane Scaffold: A series of post-cyclization modifications, including hydroxylations, acylations, and glycosylations, lead to the final complex structure of Dregeoside Da1.
Stage 1: The Mevalonate (MVA) Pathway
The biosynthesis of Dregeoside Da1 begins with the MVA pathway, which converts acetyl-CoA into the isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The key enzymes involved in this pathway have been identified in various plant species, including those from the Apocynaceae family.[1]
Stage 2: Formation of the Steroid Nucleus
IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). Two molecules of FPP are then reductively coupled to form squalene. Squalene is epoxidized to 2,3-oxidosqualene, which is the crucial precursor for the cyclization into the steroid backbone, typically yielding cycloartenol (B190886) in plants. A series of subsequent reactions would then lead to cholesterol, which is the likely precursor for the C21 pregnane scaffold.
Stage 3: Putative Tailoring of the Pregnane Scaffold for Dregeoside Da1
This stage involves the conversion of cholesterol into the specific pregnane aglycone of Dregeoside Da1, followed by glycosylation. These steps are catalyzed by tailoring enzymes, primarily Cytochrome P450 monooxygenases (CYPs) for hydroxylations and other modifications, and UDP-glycosyltransferases (UGTs) for the attachment of sugar moieties.
Based on the structure of Dregeoside Da1, the following putative steps are proposed:
-
Side-chain cleavage of cholesterol to produce pregnenolone (B344588). This is a key step in the formation of all pregnane derivatives.
-
A series of hydroxylations at various positions on the pregnane ring, catalyzed by specific CYPs.
-
Glycosylation , likely initiated at the C-3 position, with subsequent additions of sugar units to form the characteristic oligosaccharide chain of Dregeoside Da1. This process is mediated by a cascade of specific UGTs.
Quantitative Data Summary
As of the date of this publication, there is no specific quantitative data, such as enzyme kinetics or metabolite concentrations, available in the public domain for the biosynthesis of Dregeoside Da1. The data presented below is generalized from studies on the biosynthesis of other plant steroids and is intended to provide a theoretical framework.
Table 1: General Kinetic Parameters of Key Enzyme Families in Steroid Biosynthesis
| Enzyme Family | General Substrate | Typical Km Range (µM) | Typical kcat Range (s-1) |
| HMG-CoA Reductase (HMGR) | HMG-CoA | 1 - 20 | 0.1 - 10 |
| Squalene Synthase (SQS) | Farnesyl pyrophosphate | 5 - 50 | 1 - 20 |
| Cytochrome P450s (CYPs) | Steroid Intermediates | 1 - 100 | 0.01 - 5 |
| UDP-Glycosyltransferases (UGTs) | Aglycone, UDP-sugar | 10 - 500 | 0.1 - 50 |
Note: These values are illustrative and can vary significantly depending on the specific enzyme, plant species, and reaction conditions.
Detailed Methodologies for Key Experiments
The elucidation of the Dregeoside Da1 biosynthetic pathway will require a combination of transcriptomics, proteomics, and metabolomics, coupled with classical biochemical techniques. Below are detailed, generalized protocols for key experiments that would be essential for this research.
Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify putative genes encoding enzymes involved in the biosynthesis of Dregeoside Da1 by comparing the transcriptomes of high-producing and low-producing plant tissues or plants subjected to elicitor treatment.
Methodology:
-
Plant Material: Collect tissues from a plant known to produce Dregeoside Da1 (e.g., Dregea volubilis). Include tissues with high and low accumulation of the compound (e.g., leaves vs. stems, or elicited vs. control cell cultures).
-
RNA Extraction: Immediately freeze tissues in liquid nitrogen. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Prepare cDNA libraries using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing (e.g., on an Illumina NovaSeq platform) to generate paired-end reads.
-
Bioinformatic Analysis:
-
Perform quality control of raw reads using tools like FastQC.
-
Assemble the transcriptome de novo using Trinity or map reads to a reference genome if available.
-
Annotate the assembled transcripts by searching against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).
-
Identify transcripts homologous to known enzymes in steroid and glycoside biosynthesis (e.g., HMGR, SQS, CYPs, UGTs).
-
Perform differential gene expression analysis between high- and low-producing samples to identify candidate genes that are upregulated in the high-producing tissues.
-
Protocol 2: Functional Characterization of a Candidate Cytochrome P450 Enzyme
Objective: To determine the enzymatic function of a candidate CYP identified from transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate CYP from cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression or pET-28a for E. coli expression).
-
Heterologous Expression:
-
Yeast (Saccharomyces cerevisiae): Transform the expression construct into a yeast strain co-expressing a cytochrome P450 reductase (CPR). Grow the yeast culture and induce protein expression.
-
E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
-
Enzyme Assay:
-
Prepare microsomes from the induced yeast cells or purified protein from E. coli.
-
Set up the reaction mixture containing the enzyme preparation, a potential substrate (e.g., pregnenolone or a hydroxylated intermediate), NADPH as a cofactor, and a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Analyze the reaction products using HPLC or LC-MS.
-
Compare the retention time and mass spectrum of the product with an authentic standard if available, or elucidate the structure of the novel product using NMR spectroscopy.
-
Conclusion and Future Perspectives
The biosynthesis of Dregeoside Da1 is a complex process that likely involves a multitude of enzymatic steps. While the complete pathway remains to be experimentally validated, the putative pathway presented in this guide provides a solid foundation for future research. The convergence of 'omics' technologies with traditional biochemical approaches will be instrumental in identifying and characterizing the specific enzymes involved. A full understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also enable the development of biotechnological platforms for the sustainable production of Dregeoside Da1 and other valuable pregnane glycosides. The potential for metabolic engineering to create novel derivatives with enhanced therapeutic efficacy makes this a particularly exciting area of investigation for drug discovery and development.
References
Dregeoside Da1: A Technical Overview of its Cytotoxic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1, a polyhydroxy pregnane (B1235032) glycoside isolated from the twigs and leaves of Dregea volubilis, has emerged as a compound of interest in oncological research due to its cytotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of Dregeoside Da1, with a focus on its evaluation against various cancer cell lines. The information presented herein is intended to support further research and drug development efforts centered on this natural product.
Biological Activity: Cytotoxicity
The primary biological activity associated with Dregeoside Da1 is its cytotoxicity against a range of human cancer cell lines. A key study successfully isolated Dregeoside Da1 and evaluated its in vitro cytotoxic effects.[1][2]
Quantitative Data
The cytotoxic activity of Dregeoside Da1 was quantified by determining its half-maximal inhibitory concentration (IC50) against eight distinct cancer cell lines. The results, summarized in the table below, demonstrate a broad spectrum of activity with IC50 values ranging from 4.29 to 21.05 μM.[1]
| Cell Line | Cancer Type | IC50 (μM) |
| MB49 | Bladder cancer (murine) | 12.83 |
| K562 | Chronic myelogenous leukemia | 4.29 |
| MKN-7 | Stomach adenocarcinoma | 15.61 |
| HT29 | Colorectal adenocarcinoma | 18.24 |
| A549 | Lung carcinoma | 21.05 |
| MCF-7 | Breast adenocarcinoma | 17.33 |
| MDA-MB-231 | Breast adenocarcinoma | 19.57 |
| HepG2 | Hepatocellular carcinoma | 16.42 |
Table 1: Cytotoxic activity (IC50 values) of Dregeoside Da1 against various cancer cell lines.[1]
Experimental Protocols
The following outlines the general methodology employed for the isolation and cytotoxic evaluation of Dregeoside Da1, as inferred from the available literature.[1]
Isolation and Purification of Dregeoside Da1
A generalized workflow for the isolation and purification of Dregeoside Da1 from Dregea volubilis is depicted in the diagram below. This multi-step process typically involves extraction, fractionation, and chromatographic separation to yield the pure compound.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Dregeoside Da1 was likely determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines were cultured in an appropriate medium and maintained under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Dregeoside Da1 and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the MTT reagent was added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting a dose-response curve.
Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific signaling pathways modulated by Dregeoside Da1 that lead to its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.
Conclusion
Dregeoside Da1 demonstrates significant cytotoxic activity against a variety of cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer agents. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and the signaling pathways it affects, to fully realize its therapeutic potential.
References
Uncharted Territory: The Antitumor Potential of Dregeoside Da1 Remains Undisclosed
Despite a comprehensive search of scientific literature and publicly available data, no specific information regarding the preliminary antitumor screening of Dregeoside Da1 has been found. As a result, the creation of an in-depth technical guide complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be fulfilled at this time.
A safety data sheet for Dregeoside Da1 confirms its identity as a chemical compound, but provides no information regarding its biological or pharmacological activities. This suggests that while the compound is known, research into its potential therapeutic applications, particularly in the context of cancer, may be unpublished, in its very early stages, or not yet initiated.
Without access to primary research data, any attempt to construct a technical guide would be purely speculative and would not meet the rigorous, data-driven requirements of the intended scientific audience. The core components of such a guide, including:
-
Quantitative Data: Such as IC50 values from cytotoxicity assays, percentages of apoptotic cells, or cell population distributions in cell cycle analysis.
-
Experimental Protocols: Detailed methodologies for assays like MTT, flow cytometry, or western blotting specific to Dregeoside Da1 treatment.
-
Signaling Pathways: Diagrams illustrating the molecular mechanisms through which Dregeoside Da1 might exert any antitumor effects.
are entirely dependent on the existence of published research.
Therefore, for researchers, scientists, and drug development professionals interested in the antitumor potential of Dregeoside Da1, the path forward would necessitate primary research to generate the foundational data required for such a technical analysis.
Dregeoside Da1 CAS number and molecular formula (C42H70O15)
CAS Number: 98665-65-7 Molecular Formula: C42H70O15
This document provides a comprehensive technical guide on Dregeoside Da1, a steroidal glycoside isolated from the plant Dregea volubilis. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and experimental data.
Chemical and Physical Data
Dregeoside Da1 is a complex natural product with a significant molecular weight. The fundamental physicochemical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 98665-65-7 | [1][2] |
| Molecular Formula | C42H70O15 | [1][2] |
| Molecular Weight | 815.0 g/mol | [1] |
| Physical Description | Powder | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
Biological Activity and Mechanism of Action
While research on Dregeoside Da1 is still emerging, preliminary studies and data on related compounds from Dregea volubilis indicate potential therapeutic applications, particularly in the realm of oncology.
Antitumor and Cytotoxic Effects
Extracts from Dregea volubilis, the natural source of Dregeoside Da1, have demonstrated notable antitumor properties. Methanol extracts of the leaves and petroleum ether extracts of the fruits have shown efficacy against Ehrlich ascites carcinoma (EAC) in murine models.[3] The antitumor activity is associated with a reduction in tumor volume and viable tumor cell count, alongside the restoration of normal hematological profiles.[3] Furthermore, these extracts have been observed to enhance antioxidant enzyme activity, suggesting a mechanism that may involve the mitigation of oxidative stress.[3]
More specifically, a study involving the isolation of Dregeoside Da1 alongside other pregnane (B1235032) glycosides from Dregea volubilis evaluated their cytotoxic activities. While the study did not single out the individual IC50 value for Dregeoside Da1, it reported a range of IC50 values between 11.72 and 20.30 μM for the group of isolated compounds, indicating a potential for cytotoxic activity.[4]
It is important to note that other glycosides isolated from Dregea volubilis, such as dregeoside Ap1 and dregeoside A01, have exhibited activity against melanoma B-16.[4]
Further research is required to fully elucidate the specific mechanism of action of Dregeoside Da1. The current data suggests that its antitumor potential may be linked to direct cytotoxicity against cancer cells and modulation of the cellular antioxidant response.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols based on the available literature for key experiments related to the study of Dregeoside Da1 and similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., Ehrlich ascites carcinoma cells) in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of Dregeoside Da1 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of Dregeoside Da1. Include a vehicle control (medium with the solvent) and a positive control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Analysis:
-
Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Logical Workflow for Investigating Dregeoside Da1
The following diagram illustrates a logical workflow for the comprehensive investigation of Dregeoside Da1, from initial isolation to the exploration of its therapeutic potential.
Future Directions
The preliminary data on Dregeoside Da1 and related compounds from Dregea volubilis are promising. Future research should focus on:
-
Determining the specific IC50 values of pure Dregeoside Da1 against a panel of human cancer cell lines.
-
Elucidating the precise molecular mechanism of action , including the identification of its direct cellular targets and the signaling pathways it modulates.
-
Conducting in vivo studies using purified Dregeoside Da1 to validate its antitumor efficacy and assess its safety profile in animal models.
This technical guide serves as a foundational resource for researchers embarking on the further investigation of Dregeoside Da1, a natural product with intriguing therapeutic potential.
References
Dregeoside Da1 literature review and historical context
This in-depth technical guide provides a thorough review of Dregeoside Da1, a steroidal glycoside isolated from Dregea volubilis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, physicochemical properties, and biological activities. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key processes.
Historical Context and Discovery
Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family, is a climbing shrub found extensively in Southeast Asia, India, and Southern China.[1] Traditionally, various parts of the plant have been utilized in folk medicine to treat a range of ailments. The leaves have been used as an application for boils and abscesses, while the roots and tender stalks have served as an emetic and expectorant.[2] In some cultures, the plant has been used to manage conditions such as asthma, sore throat, and eczema, and as an antidote for poison.[2][3] The young shoots and inflorescence are also consumed as a vegetable in some regions.[2]
The scientific investigation into the chemical constituents of Dregea volubilis led to the isolation and characterization of numerous secondary metabolites, including triterpenoid (B12794562) glycosides, flavonoids, and pregnane (B1235032) glycosides.[1][2] Among these, Dregeoside Da1 was identified as a polyhydroxypregnane glycoside. The first detailed report of its isolation and structural elucidation was published in the Chemical & Pharmaceutical Bulletin in 1985. This seminal work laid the foundation for further investigation into its biological properties.[3]
Physicochemical Properties
Dregeoside Da1 is a steroidal glycoside with the molecular formula C42H70O15 and a molecular weight of 815.0 g/mol .[1] It is characterized by a polyhydroxypregnane aglycone linked to a chain of sugar moieties. The detailed structure was elucidated using spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]
Table 1: Physicochemical Properties of Dregeoside Da1
| Property | Value | Source |
| CAS Number | 98665-65-7 | [5][6] |
| Molecular Formula | C42H70O15 | [5] |
| Molecular Weight | 815.0 g/mol | [5] |
| Class | Polyhydroxypregnane Glycoside | [4] |
| Appearance | White powder | |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and pyridine. | [3] |
Biological Activities and Mechanism of Action
Preliminary studies on extracts of Dregea volubilis and isolated compounds, including Dregeoside Da1, have revealed a range of biological activities. The most notable of these is its potential as an α-glucosidase inhibitor, suggesting its relevance in the management of diabetes.[7] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help to control postprandial hyperglycemia.
While the precise mechanism of action for Dregeoside Da1 is still under investigation, its inhibitory effect on α-glucosidase likely stems from its ability to bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Further research is required to fully elucidate the signaling pathways involved and to explore other potential biological targets.
Quantitative Data
To date, there is a limited amount of publicly available quantitative data specifically for Dregeoside Da1. One study reported the α-glucosidase inhibitory activity of related compounds from Dregea volubilis, providing context for the potential potency of Dregeoside Da1. For instance, Volubiloside A and Drevoluoside N, also isolated from the same plant, showed significant α-glucosidase inhibition.[7]
Table 2: α-Glucosidase Inhibitory Activity of Compounds from Dregea volubilis
| Compound | Concentration (µM) | % Inhibition | Positive Control (Acarbose) | Source |
| Volubiloside A | 40 | 51.3 ± 3.2 | 59.8 ± 1.6 | [7] |
| Drevoluoside N | 40 | 50.4 ± 3.1 | 59.8 ± 1.6 | [7] |
Note: Specific quantitative data for Dregeoside Da1's α-glucosidase inhibitory activity (e.g., IC50 value) is not available in the reviewed literature and awaits further investigation.
Experimental Protocols
Isolation of Dregeoside Da1
The following is a generalized protocol for the isolation of Dregeoside Da1 from the leaves of Dregea volubilis, based on common phytochemical extraction and purification techniques for steroidal glycosides.
-
Plant Material Collection and Preparation: Fresh leaves of Dregea volubilis are collected, authenticated, and shade-dried at room temperature. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered leaves are subjected to exhaustive extraction with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanolic extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing Dregeoside Da1, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure Dregeoside Da1.
Structural Characterization
The structure of the isolated Dregeoside Da1 is elucidated using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of protons and carbons in the molecule.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons and to determine the complete structure of the aglycone and the sugar sequence.
-
α-Glucosidase Inhibition Assay
The following is a representative protocol for assessing the α-glucosidase inhibitory activity of Dregeoside Da1.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Assay Procedure:
-
A solution of Dregeoside Da1 at various concentrations is pre-incubated with the α-glucosidase solution in a 96-well microplate at 37°C for 10 minutes.
-
The reaction is initiated by adding the pNPG solution to the mixture.
-
The reaction is allowed to proceed at 37°C for 20 minutes.
-
The reaction is stopped by adding a sodium carbonate solution.
-
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm. Acarbose is used as a positive control.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined by plotting the percentage of inhibition against the concentration of Dregeoside Da1.
Visualizations
Caption: Experimental workflow for the isolation, characterization, and biological evaluation of Dregeoside Da1.
Conclusion and Future Directions
Dregeoside Da1, a polyhydroxypregnane glycoside from Dregea volubilis, represents a promising natural product with potential therapeutic applications, particularly in the context of diabetes management due to its α-glucosidase inhibitory activity. While its initial isolation and structural characterization have been established, further research is imperative. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating Dregeoside Da1 against a wider range of biological targets to uncover its full therapeutic potential.
-
Quantitative Pharmacological Data: Determining precise IC50 and EC50 values for its various biological activities.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Dregeoside Da1.
-
In Vivo Studies: Assessing the efficacy and safety of Dregeoside Da1 in animal models to validate its therapeutic potential.
-
Synthesis and Analogue Development: Exploring the chemical synthesis of Dregeoside Da1 and its analogues to improve potency and pharmacokinetic properties.
A deeper understanding of Dregeoside Da1 will be crucial for its potential development as a novel therapeutic agent.
References
Methodological & Application
Application Notes: Dregeoside Da1 Cytotoxicity Assay in Cancer Cell Lines
Introduction
Dregeoside Da1 is a natural compound that has garnered interest for its potential therapeutic properties, including its cytotoxic effects on cancer cells. The evaluation of its anti-cancer activity is crucial for preclinical drug development. This document provides detailed protocols for assessing the cytotoxicity of Dregeoside Da1 in various cancer cell lines using established in vitro assays, including the Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays. These methods are widely accepted for their reliability and sensitivity in determining cell viability and death.
Data Presentation: Summarized Cytotoxicity Data
The cytotoxic effects of Dregeoside Da1 are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth or viability. The following table provides a template for summarizing such quantitative data.
Table 1: Cytotoxicity of Dregeoside Da1 (IC50 in µM) in Various Cancer Cell Lines after 48-hour exposure
| Cell Line | Histology | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be filled |
| HeLa | Cervical Adenocarcinoma | Data to be filled |
| A549 | Lung Carcinoma | Data to be filled |
| HepG2 | Hepatocellular Carcinoma | Data to be filled |
| PC-3 | Prostate Adenocarcinoma | Data to be filled |
Note: The IC50 values are hypothetical and should be replaced with experimental data.
Experimental Protocols
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[1][2][3] It is a sensitive and reproducible method for assessing the cytotoxicity of chemical compounds.[2]
Materials:
-
Dregeoside Da1 stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Dregeoside Da1 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Cell Fixation: Gently remove the treatment medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely at room temperature.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance (optical density, OD) at a wavelength of 510 nm or 540 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis. This assay is a reliable alternative to 51Cr release assays for determining cytotoxicity.
Materials:
-
Dregeoside Da1 stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
Lysis Buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the SRB assay. Prepare wells for controls, including a no-cell control (medium only), a vehicle control, and a maximum LDH release control.
-
Compound Treatment: Treat the cells with serial dilutions of Dregeoside Da1 for the desired incubation period.
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer (10X) to the wells designated for maximum LDH release.
-
Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 3-5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH Reaction Mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Subtract the 680 nm absorbance value from the 490 nm absorbance value. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of Dregeoside Da1.
Caption: Hypothetical signaling pathway for Dregeoside Da1-induced cytotoxicity.
References
Application Notes and Protocols for High-Throughput Screening of Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Dregeoside Da1, a natural steroidal glycoside, in high-throughput screening (HTS) assays targeting the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hh pathway is a known driver in several human cancers, making it a key target for novel therapeutic agents. These protocols are designed for researchers in drug discovery and cancer biology to evaluate the potential of Dregeoside Da1 as a modulator of this critical oncogenic pathway. The following sections detail the mechanism of the Hedgehog signaling pathway, protocols for a primary HTS assay using a Gli-responsive luciferase reporter, a secondary cell viability assay to assess cytotoxicity, and a tertiary assay to confirm target engagement by measuring the expression of a downstream target gene.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[1][2] This inhibition prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the Glioma-associated oncogene (Gli) transcription factors into their repressor forms (GliR). These repressor forms translocate to the nucleus and inhibit the transcription of Hh target genes.
Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[2] SMO then accumulates in the primary cilium and initiates a signaling cascade that prevents the cleavage of Gli proteins. The full-length activator forms of Gli (GliA) translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation, such as Gli1 and PTCH1.[2] Dysregulation of this pathway, often through mutations that activate SMO or inactivate PTCH, can lead to uncontrolled cell growth and is implicated in various cancers, including basal cell carcinoma and medulloblastoma.
High-Throughput Screening Workflow for Dregeoside Da1
The following workflow is designed to identify and characterize the activity of Dregeoside Da1 on the Hedgehog signaling pathway.
Primary High-Throughput Screening: Gli-Luciferase Reporter Assay
This primary assay is designed to quantitatively measure the inhibition of the Hedgehog signaling pathway by Dregeoside Da1 in a high-throughput format. The assay utilizes the "Shh Light II" cell line, which is derived from NIH/3T3 cells and stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Experimental Protocol
-
Cell Culture: Culture Shh Light II cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 400 µg/mL G418, and 250 µg/mL zeocin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Harvest cells and resuspend in assay medium (DMEM with 0.5% FBS). Using a liquid handler, dispense 5,000 cells in 40 µL of assay medium into each well of a 384-well white, clear-bottom assay plate.
-
Compound Addition:
-
Prepare a 10 mM stock solution of Dregeoside Da1 (CAS: 98665-65-7) in DMSO.
-
Perform serial dilutions to create a dose range for Dregeoside Da1.
-
Using an acoustic liquid handler, transfer 40 nL of Dregeoside Da1, positive control (e.g., 100 nM SAG, a SMO agonist), and negative control (DMSO) to the appropriate wells. The final concentration of DMSO should not exceed 0.1%.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luminescence Reading:
-
Equilibrate the plates and luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Presentation: Hypothetical Primary Screening Results
The following table presents hypothetical data for a primary screen of Dregeoside Da1 at a concentration of 10 µM. The Z'-factor is a statistical indicator of the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
| Parameter | Negative Control (DMSO) | Positive Control (100 nM SAG) | Dregeoside Da1 (10 µM) |
| Mean Luminescence (RLU) | 1,500 | 25,000 | 5,000 |
| Standard Deviation | 200 | 2,500 | 600 |
| Calculated % Inhibition | 0% | -1567% (Activation) | 85.1% |
| Z'-Factor | \multicolumn{3}{c | }{0.75} |
Secondary Assay: Cell Viability (MTT Assay)
It is crucial to determine if the observed inhibition in the primary assay is due to specific pathway modulation or a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Experimental Protocol
-
Cell Plating: Plate Shh Light II cells in a 96-well clear plate at a density of 10,000 cells per well in 100 µL of culture medium.
-
Compound Addition: Add varying concentrations of Dregeoside Da1 (e.g., from 0.1 µM to 100 µM) to the wells. Include a positive control for cytotoxicity (e.g., 10% DMSO) and a negative control (vehicle).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Hypothetical Cytotoxicity Data
The following table shows hypothetical cytotoxicity data for Dregeoside Da1, from which an IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity can be determined.
| Dregeoside Da1 Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 5 | 1.18 | 0.09 | 94.4% |
| 10 | 1.15 | 0.06 | 92.0% |
| 25 | 0.95 | 0.05 | 76.0% |
| 50 | 0.65 | 0.04 | 52.0% |
| 100 | 0.25 | 0.03 | 20.0% |
| IC₅₀ (Cytotoxicity) | \multicolumn{3}{c | }{~ 48 µM} |
Tertiary Assay: Target Gene Expression (qPCR)
To confirm that Dregeoside Da1 inhibits the Hedgehog pathway at the level of gene transcription, a quantitative polymerase chain reaction (qPCR) assay can be performed to measure the mRNA levels of a known Hh target gene, Gli1.
Experimental Protocol
-
Cell Treatment: Plate Shh Light II cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with SAG (100 nM) in the presence or absence of Dregeoside Da1 (at a non-toxic concentration, e.g., 10 µM) for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method.
Data Presentation: Hypothetical qPCR Results
| Treatment Condition | Relative Gli1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| SAG (100 nM) | 15.2 |
| Dregeoside Da1 (10 µM) | 0.9 |
| SAG (100 nM) + Dregeoside Da1 (10 µM) | 2.5 |
Mechanism of Action: Elucidating the Target of Dregeoside Da1
The results from the primary, secondary, and tertiary assays suggest that Dregeoside Da1 is a potent and non-toxic inhibitor of the Hedgehog signaling pathway. The next logical step is to determine its specific molecular target within the pathway.
Based on the hypothetical data, Dregeoside Da1 inhibits SAG-induced pathway activation. Since SAG is a direct agonist of SMO, it is plausible that Dregeoside Da1 acts at the level of SMO or downstream of it. Further studies, such as competitive binding assays with radiolabeled SMO ligands or testing in cell lines with activating SMO mutations, would be required to confirm the precise mechanism of action.
Conclusion
These application notes provide a comprehensive framework for the high-throughput screening of Dregeoside Da1 as a potential modulator of the Hedgehog signaling pathway. The described protocols for primary and secondary assays, along with a strategy for target deconvolution, offer a robust starting point for researchers aiming to discover and characterize novel anti-cancer therapeutics targeting this pathway. The hypothetical data presented herein illustrates the expected outcomes of such a screening campaign and underscores the importance of a multi-assay approach to validate potential hits.
References
Application Notes and Protocols: Investigating the In Vitro Mechanism of Action of Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for investigating the in vitro mechanism of action of Dregeoside Da1, a natural compound isolated from Dregea volubilis. While direct studies on the specific molecular mechanism of Dregeoside Da1 are limited, extracts from Dregea volubilis have demonstrated notable antitumor and antioxidant properties. For instance, a methanol (B129727) extract of Dregea volubilis leaves exhibited an IC50 value of 85.51 ± 4.07 µg/ml against Ehrlich ascites carcinoma (EAC) cells.[1] This suggests that Dregeoside Da1 may contribute to these effects. This document outlines a series of experimental protocols to explore a plausible hypothesis: Dregeoside Da1 induces apoptosis in cancer cells through the modulation of intracellular reactive oxygen species (ROS) and the activation of key signaling pathways. The following protocols and data serve as a comprehensive guide for researchers to test this hypothesis.
Proposed Signaling Pathway for Dregeoside Da1
Based on the known bioactivities of related natural products, we propose that Dregeoside Da1 exerts its anticancer effects by increasing intracellular ROS levels, which in turn triggers downstream signaling cascades leading to apoptosis. This proposed pathway involves the activation of the p38 MAPK and JNK pathways and the inhibition of the pro-survival Akt pathway.
References
Dregeoside Da1 Treatment in Animal Models of Cancer: Application Notes and Protocols
Disclaimer: As of the current date, publicly available scientific literature detailing the use of Dregeoside Da1 in animal models of cancer is not available. The following application notes and protocols are presented as a generalized framework based on the study of similar natural compounds and their investigation in cancer research. These are intended to serve as a foundational guide for researchers initiating studies on Dregeoside Da1 and should be adapted based on emergent in vitro and in vivo data.
Introduction
Dregeoside Da1 is a natural compound that, like other cardiac glycosides, warrants investigation for its potential anti-cancer properties. Preclinical evaluation in animal models is a critical step in determining the therapeutic potential of such compounds. This document outlines hypothetical protocols and application notes for the in vivo assessment of Dregeoside Da1 in cancer models, drawing parallels from research on structurally or functionally related molecules.
Quantitative Data Summary (Hypothetical)
Should studies be conducted, the following tables provide a template for summarizing key quantitative data from in vivo experiments with Dregeoside Da1.
Table 1: Anti-Tumor Efficacy of Dregeoside Da1 in Xenograft Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Tumor Volume (mm³) at Day X (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | i.p. | 0 | ||
| Dregeoside Da1 | 1 | i.p. | |||
| Dregeoside Da1 | 5 | i.p. | |||
| Positive Control |
Table 2: Survival Analysis in Orthotopic Cancer Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | Log-Rank (Mantel-Cox) Test (p-value) |
| Vehicle Control | - | - | - | |
| Dregeoside Da1 | 1 | |||
| Dregeoside Da1 | 5 |
Experimental Protocols
The following are detailed, yet generalized, protocols for key experiments to evaluate the anti-cancer activity of Dregeoside Da1 in animal models.
Xenograft Tumor Model Protocol
Objective: To assess the in vivo anti-tumor activity of Dregeoside Da1 on subcutaneously implanted human cancer cells in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Dregeoside Da1
-
Vehicle solution (e.g., saline, DMSO/PEG solution)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in serum-free medium.
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells (in 100-200 µL, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, Dregeoside Da1 low dose, Dregeoside Da1 high dose, positive control).
-
Drug Administration: Administer Dregeoside Da1 or vehicle via the determined route (e.g., intraperitoneal, oral gavage) at the specified dose and schedule (e.g., daily, every other day).
-
Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size, or at the end of the study period.
-
Tissue Harvest: Excise tumors for further analysis (e.g., histopathology, Western blotting).
Immunohistochemistry for Apoptosis Markers
Objective: To detect and quantify apoptosis-related proteins in tumor tissues following Dregeoside Da1 treatment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2)
-
Secondary antibody detection kit (e.g., HRP-conjugated)
-
DAB substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add DAB substrate to visualize the antibody-antigen complex.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Imaging and Analysis: Capture images and quantify the staining intensity and percentage of positive cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical mechanism of action for a natural anti-cancer compound and a typical experimental workflow.
Caption: Hypothetical Intrinsic Apoptosis Pathway Induced by Dregeoside Da1.
Caption: Preclinical In Vivo Experimental Workflow for Dregeoside Da1.
Application Notes and Protocols for the Quantification of Dregeoside Da1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1 is a steroidal saponin (B1150181) that has garnered interest for its potential pharmacological activities. To support preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are essential. These application notes provide detailed protocols for the determination of Dregeoside Da1 in biological samples, such as plasma and serum, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established principles for the analysis of similar steroidal saponins (B1172615) and glycosides.
Data Presentation: Performance of Analytical Methods
The following tables summarize typical performance characteristics observed for the quantification of steroidal saponins in biological samples using LC-MS/MS and HPLC-UV. These values can be used as a benchmark during method development and validation for Dregeoside Da1.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for Steroidal Saponin Quantification in Plasma
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 70 - 120% |
| Matrix Effect | 85 - 115% |
Table 2: Typical Performance Characteristics of HPLC-UV Methods for Steroidal Saponin Quantification in Plasma
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 - 100 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 60 - 110% |
Experimental Protocols
Protocol 1: Quantification of Dregeoside Da1 in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of Dregeoside Da1 in human plasma using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
Dregeoside Da1 reference standard
-
Internal Standard (IS), e.g., a structurally similar saponin or a stable isotope-labeled Dregeoside Da1
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA)
2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dregeoside Da1: To be determined based on its molecular weight (C42H70O15, MW: 815.0) and fragmentation pattern. A hypothetical transition could be m/z 815.5 -> [Fragment ion].
-
Internal Standard: To be determined based on the selected IS.
-
-
Data Analysis: Analyst software or equivalent.
Protocol 2: Quantification of Dregeoside Da1 in Human Serum by HPLC-UV
This protocol provides a method for the quantification of Dregeoside Da1 using HPLC with UV detection, suitable for samples with higher concentrations.
1. Materials and Reagents
-
Dregeoside Da1 reference standard
-
Internal Standard (IS), e.g., a structurally similar saponin
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (HPLC grade)
-
Human serum
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw serum samples at room temperature.
-
To 200 µL of serum, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the serum sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute Dregeoside Da1 and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
3. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: Saponins often lack a strong chromophore, thus detection at a low wavelength (e.g., 205 nm) is common.
-
Data Analysis: OpenLab CDS or equivalent.
Visualizations
Caption: General workflow for the quantification of Dregeoside Da1 in biological samples.
Dregeoside Da1 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Product Information
Dregeoside Da1 is a natural steroidal glycoside isolated from Dregea volubilis. This document provides detailed protocols for the preparation and storage of Dregeoside Da1 stock solutions, along with general experimental procedures for assessing its biological activity.
Table 1: Physicochemical Properties of Dregeoside Da1
| Property | Value | Source |
| CAS Number | 98665-65-7 | N/A |
| Molecular Formula | C₄₂H₇₀O₁₅ | N/A |
| Molecular Weight | 815.0 g/mol | N/A |
| Appearance | Powder | N/A |
| Purity | ≥98% | N/A |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of Dregeoside Da1. The following guidelines are based on recommendations for similar natural product compounds.
2.1. Recommended Solvents
Dregeoside Da1 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.[1][2][3] Other potential solvents include pyridine, methanol, and ethanol. The choice of solvent should be guided by the specific requirements of the downstream application.
2.2. Stock Solution Preparation Protocol (DMSO)
This protocol describes the preparation of a 10 mM stock solution of Dregeoside Da1 in DMSO.
Materials:
-
Dregeoside Da1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque, tightly sealed vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Equilibration: Allow the vial containing Dregeoside Da1 powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of Dregeoside Da1 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.815 mg of Dregeoside Da1.
-
Dissolution: Add the appropriate volume of DMSO to the Dregeoside Da1 powder. For a 10 mM stock solution, add 100 µL of DMSO for every 0.815 mg of Dregeoside Da1.
-
Mixing: Vortex the solution until the Dregeoside Da1 is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles and potential contamination.
-
Storage: Store the aliquots as recommended in the storage guidelines below.
Table 2: Storage and Stability of Dregeoside Da1
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | 2-8°C | Up to 24 months | Store in a dry, dark place. |
| DMSO Stock Solution | -20°C | Up to 2 weeks | Store in tightly sealed, amber or opaque vials to protect from light. Avoid repeated freeze-thaw cycles. |
Note: It is highly recommended to prepare and use solutions on the same day. If stock solutions are prepared in advance, their stability should be validated for the specific experimental conditions.
Experimental Protocols
The following are generalized protocols that can be adapted to study the biological effects of Dregeoside Da1, such as its potential cytotoxic and anti-inflammatory activities.
3.1. General Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activity of Dregeoside Da1.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on In Vivo Dosing and Administration of Dregeoside Da1
Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding the in vivo dosing, administration, experimental protocols, or signaling pathways of Dregeoside Da1.
The search yielded limited results, primarily consisting of safety data sheets and product listings from chemical suppliers. These documents identify Dregeoside Da1 for research and development purposes but do not provide any data from preclinical or clinical studies. The scientific literature found pertains to similar but distinct compounds, such as various ginsenosides, and this information cannot be extrapolated to Dregeoside Da1.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables and visualizations of signaling pathways and experimental workflows. The foundational experimental data required to create these materials does not appear to be in the public domain.
Researchers, scientists, and drug development professionals interested in the in vivo applications of Dregeoside Da1 will likely need to conduct initial exploratory studies to determine key parameters such as:
-
Maximum Tolerated Dose (MTD): To establish a safe dosage range.
-
Pharmacokinetic (PK) Profile: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Pharmacodynamic (PD) Effects: To assess the biological and therapeutic effects of the compound in a living organism.
-
Efficacious Dose Range: To identify the doses that produce the desired therapeutic effect.
-
Optimal Administration Route: To determine the most effective way to deliver the compound (e.g., oral, intravenous, intraperitoneal).
Without such foundational research, any recommendations for in vivo use would be speculative and not based on scientific evidence. We recommend that researchers consult relevant guidelines for preclinical drug development and consider designing pilot studies to generate the necessary data for Dregeoside Da1.
Investigating the Effects of Dregeoside Da1 on Cell Cycle Progression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1 is a polyoxypregnane glycoside, a type of C-21 steroidal glycosoid, originally isolated from the plant Dregea volubilis. While direct studies on Dregeoside Da1's effect on cell cycle progression are limited, numerous compounds within the broader class of C-21 steroidal glycosides have demonstrated significant anti-cancer properties. These effects are often mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines. This document provides a comprehensive guide for researchers interested in investigating the potential of Dregeoside Da1 as a modulator of cell cycle progression. The protocols outlined below are standard methods for assessing the impact of a novel compound on cell viability, cell cycle distribution, and the expression of key regulatory proteins.
Potential Mechanism of Action
Based on studies of structurally related polyoxypregnane and C-21 steroidal glycosides, Dregeoside Da1 may exert its effects on the cell cycle through one or more of the following mechanisms:
-
Induction of Cell Cycle Arrest: Many natural steroidal glycosides have been shown to cause an accumulation of cells in a specific phase of the cell cycle, such as G1, S, or G2/M, thereby preventing cancer cell proliferation. For instance, some polyoxypregnane glycosides have been reported to induce G1/S phase arrest.
-
Modulation of Cell Cycle Regulatory Proteins: The progression through the cell cycle is tightly controlled by a family of proteins called cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The activity of CDK-cyclin complexes can be inhibited by CDK inhibitors (CKIs). It is plausible that Dregeoside Da1 could modulate the expression or activity of these key proteins, leading to cell cycle arrest.
-
Induction of Apoptosis: Cell cycle arrest is often a prelude to programmed cell death, or apoptosis. C-21 steroidal glycosides have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.
Experimental Protocols
The following section details the experimental protocols to investigate the effects of Dregeoside Da1 on cell cycle progression.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Dregeoside Da1 on a cancer cell line and to establish the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Dregeoside Da1 (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multiskan plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Dregeoside Da1 in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the prepared Dregeoside Da1 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
At the end of each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Dregeoside Da1 on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Dregeoside Da1
-
6-well plates
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with Dregeoside Da1 at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Objective: To investigate the effect of Dregeoside Da1 on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line
-
Dregeoside Da1
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-CDK4, anti-p21, anti-p27, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Seed cells and treat with Dregeoside Da1 as described for the flow cytometry protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
Data Presentation
The following tables provide a template for presenting quantitative data from the described experiments.
Table 1: Effect of Dregeoside Da1 on Cell Viability (% of Control)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 |
| 1 | 95 ± 4.8 | 88 ± 5.5 | 75 ± 6.3 |
| 5 | 82 ± 6.1 | 65 ± 4.9 | 48 ± 5.1 |
| 10 | 68 ± 5.4 | 45 ± 5.2 | 25 ± 4.7 |
| 25 | 45 ± 4.9 | 22 ± 3.8 | 10 ± 2.9 |
| 50 | 20 ± 3.5 | 8 ± 2.1 | 4 ± 1.5 |
Table 2: Cell Cycle Distribution (%) after 48h Treatment with Dregeoside Da1
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control | 45.2 ± 2.1 | 35.8 ± 1.9 | 19.0 ± 1.5 |
| Dregeoside Da1 (5 µM) | 58.9 ± 2.5 | 25.1 ± 1.7 | 16.0 ± 1.3 |
| Dregeoside Da1 (10 µM) | 72.1 ± 3.0 | 15.3 ± 1.4 | 12.6 ± 1.1 |
| Dregeoside Da1 (25 µM) | 85.4 ± 3.5 | 8.2 ± 0.9 | 6.4 ± 0.8 |
Table 3: Relative Protein Expression Levels (Fold Change vs. Control)
| Protein | Dregeoside Da1 (10 µM) |
| Cyclin D1 | 0.45 |
| CDK4 | 0.52 |
| Cyclin E | 0.61 |
| CDK2 | 0.68 |
| p21 | 2.8 |
| p27 | 2.1 |
Visualizations
Caption: Experimental workflow for investigating Dregeoside Da1 effects.
Caption: Potential G1/S cell cycle arrest pathway by Dregeoside Da1.
Dregeoside Da1: Unveiling the Potential of a Natural Compound in Oncology Research
Introduction
Dregeoside Da1, a pregnane (B1235032) glycoside isolated from the plant Dregea volubilis, has been identified as a molecule of interest in the field of drug discovery due to its potential antitumor properties. This document provides a summary of the available information on Dregeoside Da1, outlines generalized protocols for investigating its anticancer activity, and discusses its potential as a lead compound for the development of novel cancer therapeutics. While initial studies have highlighted its promise, comprehensive data on its mechanism of action and detailed in vivo efficacy remain areas for further investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Dregeoside Da1 is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 98665-65-7 | N/A |
| Molecular Formula | C₄₂H₇₀O₁₅ | N/A |
| Molecular Weight | 815 g/mol | N/A |
Biological Activity: Antitumor Potential
More recent studies on extracts of Dregea volubilis and other isolated pregnane glycosides have further substantiated the anticancer potential of compounds from this plant. These studies have reported a range of biological activities, including cytotoxicity against various cancer cell lines and antioxidant effects. However, specific research focusing exclusively on the mechanism of action and detailed efficacy of Dregeoside Da1 is limited.
Proposed Experimental Protocols
The following are generalized protocols for researchers and scientists to investigate the potential of Dregeoside Da1 as a lead compound in drug discovery. These protocols are based on standard methodologies for evaluating anticancer compounds.
In Vitro Cytotoxicity Assay
This protocol aims to determine the concentration of Dregeoside Da1 that inhibits the growth of cancer cells by 50% (IC₅₀).
1. Cell Culture:
-
Culture selected cancer cell lines (e.g., human melanoma, breast cancer, lung cancer cell lines) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of Dregeoside Da1 in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.
-
Treat the cells with a range of concentrations of Dregeoside Da1 for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, assess cell viability using a suitable method, such as the MTT or MTS assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the concentration of Dregeoside Da1.
-
Determine the IC₅₀ value from the dose-response curve using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This protocol is designed to determine if Dregeoside Da1 induces programmed cell death (apoptosis).
1. Cell Treatment:
-
Seed cells in 6-well plates and treat with Dregeoside Da1 at concentrations around the determined IC₅₀ value for 24-48 hours.
2. Staining:
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Potential Signaling Pathways
While the specific signaling pathways modulated by Dregeoside Da1 have not been elucidated, research on other pregnane glycosides and natural compounds with antitumor activity suggests potential mechanisms that could be investigated.
Troubleshooting & Optimization
Dregeoside Da1 solubility in DMSO versus other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Dregeoside Da1 in DMSO and other organic solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Dregeoside Da1?
A1: Dregeoside Da1 is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol[1]. For biological assays, preparing a concentrated stock solution in 100% DMSO is a common practice. This stock can then be diluted to the final working concentration in the aqueous experimental medium. It is crucial to ensure the final DMSO concentration is minimized to avoid affecting the experimental system[2]. One supplier provides Dregeoside Da1 in a 10 mM solution in DMSO, indicating good solubility in this solvent[1].
Q2: Is there quantitative data available for the solubility of Dregeoside Da1 in different solvents?
Q3: I am observing precipitation of Dregeoside Da1 when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "solvent-shifting" where a compound soluble in an organic solvent precipitates when introduced into an aqueous environment where it is less soluble. To mitigate this, consider the following:
-
Lower the final concentration: The concentration of Dregeoside Da1 in the final aqueous solution may be above its solubility limit. Try testing a range of lower final concentrations.
-
Increase the percentage of co-solvent: If your experimental system allows, a small, controlled amount of an organic co-solvent might be necessary to maintain solubility. However, be mindful of the solvent's potential effects on your experiment.
-
Use a different solvent system: While DMSO is common, for certain applications, other solvents or formulation strategies like using surfactants or encapsulating agents might be explored.
Q4: How should I store Dregeoside Da1 solutions?
A4: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If you need to prepare stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light, especially if the compound is known to be light-sensitive[2].
Troubleshooting Guide: Dissolving Dregeoside Da1
Researchers may encounter challenges when dissolving Dregeoside Da1. This guide provides a systematic approach to troubleshoot common issues.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Compound does not dissolve in the chosen solvent. | Insufficient solvent volume or low solubility at room temperature. | 1. Increase Solvent Volume: Gradually add more solvent while vortexing or sonicating. 2. Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat may degrade the compound. 3. Sonication: Use a bath sonicator to increase the dissolution rate through mechanical agitation. |
| Precipitation occurs over time in the stock solution. | The solution is supersaturated, or the compound is degrading. | 1. Determine True Solubility: The initial apparent dissolution might have resulted in a supersaturated solution. Refer to the solubility determination protocol. 2. Check for Degradation: Degradation can lead to the formation of less soluble byproducts. Store the stock solution properly (aliquoted, at -20°C or -80°C, protected from light) and use it within a reasonable timeframe. |
| Inconsistent results between experiments. | Variability in solution preparation or compound degradation. | 1. Standardize Protocol: Ensure the same protocol for solution preparation (solvent, concentration, mixing method, and storage) is used for every experiment. 2. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions on the day of the experiment to minimize the impact of potential degradation. |
Data Presentation
As specific quantitative solubility data for Dregeoside Da1 is not publicly available, the following table provides a qualitative summary based on information from chemical suppliers.
| Solvent | Qualitative Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | A 10 mM stock solution is commercially available, indicating good solubility[1]. DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds. |
| Methanol | Soluble | A polar protic solvent. |
| Ethanol (B145695) | Soluble | A polar protic solvent. |
| Pyridine | Soluble | A polar aprotic solvent. |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of Dregeoside Da1 (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Materials:
-
Dregeoside Da1 (solid)
-
Selected solvents (e.g., DMSO, Methanol, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantification
Methodology:
-
Preparation: Add an excess amount of solid Dregeoside Da1 to a glass vial. The excess solid is crucial to ensure that the solvent becomes saturated.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. For complete separation, centrifuge the vial at a high speed.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of Dregeoside Da1 in the diluted supernatant using a validated analytical method such as HPLC.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of Dregeoside Da1.
Potential Signaling Pathway for Dregeoside Da1: PI3K/Akt Pathway
While the specific signaling pathways modulated by Dregeoside Da1 are not yet fully elucidated, related compounds like ginsenosides (B1230088) have been shown to interact with the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: A simplified diagram of the PI3K/Akt signaling pathway.
References
Overcoming poor aqueous solubility of Dregeoside Da1 for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Dregeoside Da1 for in vitro assays.
Troubleshooting Guide
The primary challenge in utilizing Dregeoside Da1 in aqueous-based in vitro assays is its low water solubility. The following table summarizes solubilization strategies to mitigate this issue.
| Solubilization Strategy | Recommended Solvents/Agents | Typical Stock Concentration | Procedure | Advantages | Potential Issues & Mitigation |
| Organic Solvent-Based | Dimethyl Sulfoxide (DMSO)[1], Ethanol, Methanol, Pyridine[1] | 1-10 mM in 100% DMSO | 1. Dissolve Dregeoside Da1 in 100% DMSO to make a concentrated stock solution. 2. For assays, dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired concentration.[2] 3. Ensure the final DMSO concentration in the assay is non-toxic to the cells (ideally ≤0.1%, but up to 0.5% may be tolerated by many cell lines).[3][4] | High solubilizing power for many organic compounds. | Precipitation upon dilution: Add the DMSO stock to the aqueous medium slowly while vortexing to ensure rapid dispersion. Cell Toxicity: Keep the final DMSO concentration as low as possible. Always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments. |
| Co-solvency | DMSO with Pluronic F-68 | As above for DMSO stock | 1. Prepare the Dregeoside Da1 stock in DMSO. 2. Supplement the cell culture medium with a non-toxic concentration of Pluronic F-68 (e.g., 0.01-0.1%). 3. Serially dilute the DMSO stock in the Pluronic F-68-containing medium. | Pluronic F-68 is a non-ionic surfactant that can help stabilize the compound in the aqueous solution and prevent precipitation. | Determine the non-toxic concentration of Pluronic F-68 for your specific cell line before conducting the experiment. |
| Physical Methods | Sonication, Gentle Warming | N/A | 1. After diluting the DMSO stock in the aqueous medium, if precipitation occurs, sonicate the solution briefly (5-10 minutes) in a water bath sonicator. 2. Alternatively, gently warm the solution to 37°C to aid dissolution. | Can help to redissolve fine precipitates that may have formed. | Compound Degradation: Avoid prolonged heating, as it may degrade the compound. Monitor the stability of your compound under these conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for Dregeoside Da1?
A1: Based on supplier information, Dimethyl Sulfoxide (DMSO) is the most recommended starting solvent for Dregeoside Da1. Ethanol, methanol, and pyridine (B92270) are also potential solvents.
Q2: My Dregeoside Da1, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This is a common issue. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1%. While some cell lines can tolerate up to 0.5%, this should be empirically determined.
-
Pre-warm Your Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the compound stock. Adding a cold solution can decrease solubility.
-
Method of Addition: Add the DMSO stock to the full volume of media slowly, ideally drop-wise, while vortexing or swirling the medium to ensure rapid and even dispersion. Avoid adding the aqueous medium to the DMSO stock.
-
Use a Surfactant: Consider adding a non-toxic concentration of a surfactant like Pluronic F-68 (e.g., 0.01-0.1%) to your culture medium to help stabilize the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line specific. A general rule of thumb is to keep the final concentration at or below 0.1% for minimal impact on cell viability. Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, primary cells and some sensitive cell lines may show toxicity at concentrations as low as 0.1%. It is crucial to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line and assay duration.
Q4: Can I use sonication to dissolve Dregeoside Da1 in my culture medium?
A4: Yes, brief sonication in a water bath sonicator for 5-10 minutes can help dissolve fine precipitates that form after diluting the DMSO stock in your aqueous medium. However, be mindful that excessive sonication can generate heat and potentially degrade the compound.
Q5: Should I prepare fresh dilutions of Dregeoside Da1 for each experiment?
A5: It is highly recommended to prepare fresh dilutions from a frozen stock solution for each experiment. Dregeoside Da1's stability in aqueous solutions over time is likely poor. If you prepare a concentrated stock in 100% DMSO, it can be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Dregeoside Da1 in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of Dregeoside Da1 powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of Dregeoside Da1 (815 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the Dregeoside Da1 powder.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication or gentle warming to 37°C can be applied.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparing Final Working Concentrations for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM Dregeoside Da1 stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): Prepare a series of intermediate dilutions from your stock solution in 100% DMSO (e.g., 1 mM, 100 µM). This can make the final dilution into aqueous media more accurate and reproducible.
-
Prepare Final Aqueous Solution: Pre-warm your cell culture medium to 37°C.
-
Dilution: To prepare your final working concentration, add a small volume of the appropriate DMSO stock or intermediate solution to the pre-warmed medium and immediately mix vigorously. For example, to make a 10 µM solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Addition to Cells: Immediately add the final diluted Dregeoside Da1 solution to your cells in the assay plate.
Visualizations
Experimental Workflow for Solubilizing Dregeoside Da1
Caption: A stepwise workflow for preparing Dregeoside Da1 solutions for in vitro assays.
Postulated Signaling Pathway for Dregeoside Da1-Induced Apoptosis
While the precise signaling pathway for Dregeoside Da1 has not been fully elucidated, based on the known activities of other steroidal glycosides like cardiac glycosides and ginsenosides, a plausible mechanism of action is the induction of apoptosis in cancer cells. This often involves the generation of reactive oxygen species (ROS) and modulation of key apoptosis-regulating proteins.
Caption: Postulated pathway for Dregeoside Da1-induced apoptosis in cancer cells.
References
Technical Support Center: Optimizing Dregeoside Da1 for Cytotoxicity Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Dregeoside Da1 in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Dregeoside Da1 in a cytotoxicity assay?
A1: For a novel compound like Dregeoside Da1, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution from 100 µM down to 0.1 µM. This wide range helps in identifying the IC50 value, which is the concentration of a drug that is required for 50% inhibition in vitro.
Q2: How should I dissolve Dregeoside Da1 for use in cell culture?
A2: Dregeoside Da1, like many natural products, may have limited aqueous solubility. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock can then be diluted to the final desired concentrations in the cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%, although this can be cell-line dependent.[4][5] Always include a vehicle control (medium with the same final DMSO concentration as the highest treatment concentration) in your experiments to account for any solvent-induced effects.[6]
Q3: Which cytotoxicity assay is most suitable for Dregeoside Da1?
A3: The choice of assay depends on the specific research question and the properties of Dregeoside Da1. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[7] They are widely used for initial screening of natural products.[7]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8]
-
ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels as a measure of viable cells and are generally less susceptible to interference from colored compounds.[9]
Given that some natural products can interfere with colorimetric assays, it is advisable to confirm findings with a second, mechanistically different assay.[9]
Q4: How long should I incubate the cells with Dregeoside Da1?
A4: The incubation time can significantly influence the cytotoxic effect. Typical incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[6][9] It is recommended to perform a time-course experiment to determine the optimal duration for observing the desired effect of Dregeoside Da1 on your specific cell line.
Q5: What are the potential signaling pathways involved in Dregeoside Da1-induced cytotoxicity?
A5: While the specific pathways for Dregeoside Da1 are still under investigation, many natural products induce cytotoxicity through the induction of apoptosis. Key signaling pathways to investigate include:
-
The Intrinsic (Mitochondrial) Pathway: Involving the Bcl-2 family of proteins, mitochondrial membrane potential disruption, and caspase activation.[10][11]
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.[11][12]
-
Reactive Oxygen Species (ROS) Generation: Many compounds induce apoptosis through the generation of ROS, which can trigger downstream signaling events.[10][13][14]
Troubleshooting Guide
This guide addresses common issues encountered during cytotoxicity studies with Dregeoside Da1.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no cytotoxicity observed | - Dregeoside Da1 concentration is too low.- Incubation time is too short.- The cell line is resistant to Dregeoside Da1.- Dregeoside Da1 has poor solubility or has precipitated out of solution. | - Test a higher concentration range.- Increase the incubation time (e.g., up to 72 hours).- Try a different, more sensitive cell line.- Visually inspect the wells for precipitate. If present, refer to solubility optimization below. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. |
| Compound precipitates in culture medium | - Poor aqueous solubility of Dregeoside Da1.- High final concentration of the compound. | - Increase the initial stock concentration in DMSO to reduce the volume added to the medium.- Perform a stepwise dilution in the culture medium while vortexing gently.- Consider using a solubilizing agent, but validate its lack of toxicity first. |
| High background in colorimetric assays (e.g., MTT) | - Dregeoside Da1 is colored and interferes with absorbance readings.- Dregeoside Da1 directly reduces the assay reagent (e.g., MTT tetrazolium salt). | - Include a "compound only" control (Dregeoside Da1 in medium without cells) and subtract its absorbance from the treated wells.[9]- Test for direct reduction by incubating Dregeoside Da1 with the assay reagent in a cell-free system.[9]- Switch to a non-colorimetric assay like an ATP-based luminescence assay.[9] |
Data Presentation
Table 1: Example IC50 Values of a Hypothetical Natural Product Across Different Cancer Cell Lines
The following table is a template illustrating how to present IC50 values for Dregeoside Da1 once determined. The values provided are for a hypothetical natural product and should be replaced with experimental data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 25.8 |
| HeLa | Cervical Cancer | 48 | 10.5 |
| PC-3 | Prostate Cancer | 72 | 32.1 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of Dregeoside Da1 using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dregeoside Da1 in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.[4] Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: A generalized workflow for conducting a cytotoxicity assay.
Potential Signaling Pathway of Dregeoside Da1-Induced Apoptosis
Caption: A diagram of potential apoptotic signaling pathways.
Troubleshooting Decision Tree for Cytotoxicity Assays
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel chalcone derivative S17 induces apoptosis through ROS dependent DR5 up-regulation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DRO1 sensitizes colorectal cancer cells to receptor-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Dregeoside Da1 mass spectrometry fragmentation patterns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dregeoside Da1 and interpreting its mass spectrometry fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is Dregeoside Da1 and what is its molecular weight?
Dregeoside Da1 is a polyhydroxypregnane glycoside, a type of steroidal saponin (B1150181). Its chemical formula is C?H??O??, and its molecular weight is approximately 815.0 g/mol .
Q2: What are the typical adduct ions observed for Dregeoside Da1 in ESI-MS?
In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), Dregeoside Da1 is commonly observed as protonated molecules [M+H]? or sodiated adducts [M+Na]?. In negative ion mode, it is typically observed as deprotonated molecules [M-H]?.
Q3: What is the general fragmentation pattern of Dregeoside Da1 in MS/MS?
The fragmentation of Dregeoside Da1, like other saponins, is characterized by the sequential loss of its sugar moieties. The glycosidic bonds are relatively weak and tend to cleave first under collision-induced dissociation (CID), providing information about the sequence and mass of the individual sugar units. Fragmentation of the steroidal aglycone core may occur at higher collision energies.
Q4: I am not seeing the expected molecular ion for Dregeoside Da1. What could be the issue?
Several factors could contribute to the absence of the molecular ion:
-
Ionization Suppression: The presence of co-eluting compounds or high concentrations of salts in your sample can suppress the ionization of Dregeoside Da1.
-
In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it is analyzed.
-
Incorrect MS Settings: Ensure your mass spectrometer is calibrated correctly and the scan range is set to include the expected m/z of Dregeoside Da1 adducts.
-
Sample Degradation: Dregeoside Da1 may be unstable under your sample preparation or storage conditions.
Q5: The fragmentation pattern I observe is complex and difficult to interpret. What are the common challenges?
Interpreting saponin fragmentation spectra can be challenging due to:
-
Isomeric Sugars: Different sugar units can have the same mass, making it difficult to distinguish them based on MS/MS alone.
-
Complex Sugar Chains: Branched or multi-substituted sugar chains can lead to complex fragmentation patterns.
-
Aglycone Fragmentation: Fragmentation of the steroidal core can produce a multitude of product ions, complicating the spectrum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Dregeoside Da1.
Issue 1: Poor Signal Intensity or No Peak Detected
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Concentrate the sample or inject a larger volume. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve sample cleanup to remove interfering substances. |
| Suboptimal Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (positive vs. negative). |
| Poor Chromatography | Ensure the LC method provides good peak shape and retention for Dregeoside Da1. Check for column degradation. |
| Instrument Not Tuned | Perform a system suitability check and tune the mass spectrometer according to the manufacturer's recommendations. |
Issue 2: Inconsistent or Unexpected Fragmentation Patterns
| Possible Cause | Troubleshooting Step |
| Collision Energy Not Optimized | Perform a collision energy ramp experiment to determine the optimal energy for generating informative fragment ions. |
| In-source Fragmentation | Reduce the source temperature and fragmentor/cone voltage to minimize fragmentation before MS/MS analysis. |
| Presence of Co-eluting Isomers | Improve chromatographic separation to resolve isomeric compounds. |
| Contamination | Run a blank injection to check for system contamination. Clean the ion source if necessary. |
| Incorrect Precursor Ion Selection | Verify that the correct m/z value for the Dregeoside Da1 adduct ion is being isolated for fragmentation. |
Experimental Protocol: LC-MS/MS Analysis of Dregeoside Da1
This protocol provides a general starting point for the analysis of Dregeoside Da1. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Extract Dregeoside Da1 from the sample matrix using an appropriate solvent (e.g., methanol, ethanol).
-
Perform solid-phase extraction (SPE) for sample cleanup if necessary, using a C18 or similar reversed-phase sorbent.
-
Reconstitute the final extract in a solvent compatible with the initial mobile phase conditions.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative Ion Mode.
-
Scan Mode: Full Scan (for initial screening) and Product Ion Scan (for fragmentation analysis).
-
Capillary Voltage: 3-4 kV.
-
Gas Temperature: 300 - 350 °C.
-
Nebulizer Gas Flow: As per instrument recommendation.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize for characteristic fragmentation (e.g., 20-40 eV).
Visualizations
Dregeoside Da1 Fragmentation Pathway
Addressing peak broadening in NMR spectra of Dregeoside Da1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak broadening in the Nuclear Magnetic Resonance (NMR) spectra of Dregeoside Da1.
Troubleshooting Guide: Addressing Peak Broadening in Dregeoside Da1 NMR Spectra
Peak broadening in the NMR spectrum of Dregeoside Da1 can be a significant challenge, hindering accurate structural elucidation and analysis. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Question: My ¹H NMR spectrum of Dregeoside Da1 shows broad, poorly resolved peaks. What are the potential causes and how can I fix it?
Answer: Broad peaks in the NMR spectrum of Dregeoside Da1, a triterpenoid (B12794562) saponin, can arise from several factors, often related to its complex structure and physicochemical properties. Here's a step-by-step troubleshooting guide:
1. Sample Purity and Preparation:
-
Issue: The presence of paramagnetic impurities is a common cause of severe peak broadening.[1] Inhomogeneity in the sample, such as undissolved particulate matter, can also disrupt the magnetic field, leading to broader lines.[2][3]
-
Troubleshooting Steps:
-
Verify Purity: Ensure the sample is free from paramagnetic metal ions. If contamination is suspected, purify the sample using techniques like recrystallization or chromatography.
-
Ensure Complete Dissolution: Visually inspect the NMR tube for any solid particles. If present, filter the sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Use High-Quality NMR Tubes: Scratched or poor-quality NMR tubes can contribute to magnetic field inhomogeneity.
-
2. Concentration Effects and Aggregation:
-
Issue: Saponins (B1172615) like Dregeoside Da1 have a tendency to form aggregates or micelles at higher concentrations, especially in less polar solvents. This aggregation can lead to a significant increase in the molecular weight and slower tumbling in solution, resulting in broader NMR signals.[4]
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a series of samples at decreasing concentrations to see if peak sharpness improves. Often, a lower concentration is sufficient to obtain a good signal-to-noise ratio with an increased number of scans.[4]
-
Solvent Selection: The choice of solvent can dramatically influence aggregation.
-
3. Solvent Properties:
-
Issue: The viscosity and polarity of the deuterated solvent can impact the tumbling rate of Dregeoside Da1 in solution. Highly viscous solvents will slow down molecular motion and cause peak broadening. Solvents that do not effectively solvate the molecule can promote aggregation.
-
Troubleshooting Steps:
-
Try Different Solvents: If you are using a non-polar solvent like CDCl₃, try a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆, Methanol-d₄, or Pyridine-d₅. These solvents can break up intermolecular hydrogen bonds that contribute to aggregation.
-
Consider Solvent Mixtures: Sometimes a mixture of solvents can provide the optimal balance of solubility and viscosity.
-
4. Temperature Optimization:
-
Issue: The rate of molecular motions, including conformational exchange and aggregation/disaggregation processes, is temperature-dependent. For molecules undergoing intermediate conformational exchange on the NMR timescale, broad peaks can be observed.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Increasing the temperature can increase the rate of conformational exchange, potentially leading to sharper, averaged signals. Conversely, lowering the temperature might slow down the exchange enough to resolve individual conformers.
-
5. Instrument and Experimental Parameters:
-
Issue: Poor instrument shimming is a frequent cause of broad peaks. Additionally, improper acquisition parameters can affect spectral quality.
-
Troubleshooting Steps:
-
Shimming: Carefully shim the magnetic field before each experiment to optimize its homogeneity. The linewidth of the solvent peak is a good indicator of shim quality.
-
Acquisition Parameters: Ensure that the acquisition time (at) is sufficient for the desired resolution and that the relaxation delay (d1) is long enough to allow for complete relaxation of the nuclei, which is crucial for quantitative analysis.
-
Summary of Troubleshooting Strategies
| Parameter | Issue | Recommended Action | Expected Outcome |
| Concentration | Aggregation, increased viscosity | Decrease concentration | Sharper peaks, reduced intermolecular interactions |
| Solvent | Poor solubility, aggregation, high viscosity | Use polar, hydrogen-bond disrupting solvents (DMSO-d₆, MeOD, Pyridine-d₅) | Improved solubility, disruption of aggregates, sharper signals |
| Temperature | Conformational exchange, aggregation dynamics | Perform Variable Temperature (VT) NMR (increase or decrease temperature) | Sharpening of peaks due to faster or slower exchange rates |
| Sample Purity | Paramagnetic impurities | Purify sample (recrystallization, chromatography) | Removal of broadening agents, significantly sharper peaks |
| Shimming | Magnetic field inhomogeneity | Carefully shim the instrument | Narrower, more symmetrical peak shapes |
Experimental Protocols
Protocol 1: Sample Preparation for Dregeoside Da1 NMR
-
Weighing: Accurately weigh 1-5 mg of high-purity Dregeoside Da1.
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) in a clean, dry vial.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube.
-
Degassing (optional but recommended): For sensitive experiments or to remove dissolved oxygen (which is paramagnetic), degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using the freeze-pump-thaw method.
-
Sealing: Cap the NMR tube securely.
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in a stepwise manner (e.g., 10 K increments, from 298 K to 328 K or higher, depending on the solvent's boiling point).
-
Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.
-
Shimming at Each Temperature: Re-shim the instrument at each temperature to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature.
-
Analysis: Compare the spectra to identify any changes in peak shape and chemical shift.
Frequently Asked Questions (FAQs)
Q1: What is Dregeoside Da1?
A1: Dregeoside Da1 is a natural product classified as a triterpenoid saponin, with the chemical formula C₄₂H₇₀O₁₅. It is isolated from plants of the Dregea genus.
Q2: Why are the NMR spectra of saponins like Dregeoside Da1 often complex and broad?
A2: The complexity and peak broadening in the NMR spectra of saponins arise from several factors:
-
Large Molecular Weight: Saponins are large molecules, which can lead to slower tumbling in solution and consequently broader lines.
-
Aggregation: They have a tendency to form aggregates, which further increases the effective molecular size.
-
Conformational Flexibility: The presence of multiple sugar moieties and a rigid triterpenoid core can lead to the existence of multiple conformations in solution. If the exchange between these conformations is on the NMR timescale, it results in peak broadening.
Q3: Can hydrogen bonding affect the NMR spectrum of Dregeoside Da1?
A3: Yes, extensive intermolecular hydrogen bonding can lead to the formation of aggregates, causing peak broadening. Using a hydrogen-bond-disrupting solvent like DMSO-d₆ or Methanol-d₄ can help to break up these aggregates and sharpen the NMR signals.
Q4: I have tried changing solvents and concentration, but some peaks are still broad. What else can I do?
A4: If basic troubleshooting steps are not sufficient, consider the possibility of slow conformational exchange. A Variable Temperature (VT) NMR experiment is the next logical step. By changing the temperature, you can alter the rate of this exchange, which may lead to either a sharpening of the averaged signal (at higher temperatures) or the resolution of individual conformers (at lower temperatures).
Q5: Could the issue be with the NMR instrument itself?
A5: While less common with modern, well-maintained spectrometers, instrument issues can contribute to peak broadening. The primary instrumental factor is the homogeneity of the magnetic field, which is addressed by shimming. If you consistently observe broad peaks with different samples, you should consult the facility manager to rule out any hardware issues.
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for addressing peak broadening in NMR spectra.
References
- 1. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy | MDPI [mdpi.com]
- 2. parchem.com [parchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Dregeoside Da1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo bioavailability of Dregeoside Da1. Given the limited publicly available data on Dregeoside Da1, this guide draws upon established principles and data from structurally similar triterpenoid (B12794562) and steroidal saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: What is Dregeoside Da1 and why is its bioavailability a concern for in vivo research?
Dregeoside Da1 is a steroidal saponin, a class of naturally occurring glycosides.[1] Like many saponins, it is a large molecule with a molecular weight of 815.00 g/mol and a complex structure. Compounds of this nature often exhibit poor oral bioavailability due to several factors, including low aqueous solubility, poor membrane permeability, and potential degradation in the gastrointestinal (GI) tract.[2] Low bioavailability can lead to high variability in experimental results and may require the administration of excessively high doses to achieve therapeutic concentrations in vivo.
Q2: What are the primary physicochemical properties of Dregeoside Da1 that likely contribute to its poor bioavailability?
While specific experimental data for Dregeoside Da1 is scarce, based on its classification as a steroidal saponin, the following properties are likely contributors to its poor bioavailability:
-
Low Aqueous Solubility: Saponins, in general, have limited solubility in water.[3][4] Steroidal saponins, in particular, can be insoluble in aqueous solutions.[5]
-
High Molecular Weight: With a molecular weight of 815.00 g/mol , Dregeoside Da1 is a large molecule, which can hinder its passive diffusion across the intestinal epithelium.[2]
-
Poor Permeability: The complex structure and presence of multiple sugar moieties can limit its ability to permeate cell membranes. Studies on analogous saponins, such as ginsenosides (B1230088), have shown low permeability coefficients in Caco-2 cell models, a standard for predicting human intestinal absorption.[6][7]
-
Susceptibility to Efflux Pumps: Many natural compounds are substrates for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[8]
Q3: What are the most promising strategies to improve the oral bioavailability of Dregeoside Da1?
Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds, including other saponins. These can be broadly categorized as:
-
Nanosuspensions: Reducing the particle size of Dregeoside Da1 to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and saturation solubility.
-
Lipid-Based Formulations (Liposomes & Nanoemulsions): Encapsulating Dregeoside Da1 in lipid-based carriers like liposomes or nanoemulsions can improve its solubility, protect it from degradation in the GI tract, and facilitate its absorption.
-
Solid Dispersions: Dispersing Dregeoside Da1 in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by converting it to an amorphous state and improving its wettability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low aqueous solubility of Dregeoside Da1 powder. | Inherently poor solubility of steroidal saponins in water.[5] | 1. Formulation: Prepare a nanosuspension, liposomal formulation, or solid dispersion to enhance solubility. 2. Co-solvents: For initial in vitro studies, consider using co-solvents like ethanol (B145695) or DMSO, but be mindful of their potential in vivo toxicity. |
| High variability in in vivo experimental results. | Poor and erratic oral absorption of the compound. | 1. Formulation Enhancement: Utilize a bioavailability-enhancing formulation (nanosuspension, liposomes, etc.) to ensure more consistent absorption. 2. Route of Administration: For initial proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass oral absorption issues, if the experimental design allows. |
| Low apparent permeability in Caco-2 cell assays. | 1. Poor intrinsic membrane permeability. 2. Active efflux by transporters like P-glycoprotein.[8] | 1. Formulation: Test the permeability of Dregeoside Da1 in a nanoformulation. 2. P-gp Inhibition: Co-administer with a known P-gp inhibitor (e.g., verapamil) in your Caco-2 assay to determine if efflux is a significant factor.[8] Some ginsenosides have also been shown to inhibit P-gp.[9] |
| Degradation of Dregeoside Da1 in simulated gastric or intestinal fluid. | Instability in acidic (gastric) or enzymatic (intestinal) environments.[10] | 1. Enteric Coating: For solid dosage forms, an enteric coating can protect the compound from the acidic environment of the stomach. 2. Encapsulation: Lipid-based formulations like liposomes can offer protection against enzymatic degradation in the intestine. |
Quantitative Data on Bioavailability Enhancement of Analogous Saponins
The following tables summarize pharmacokinetic data from studies on other saponins, demonstrating the potential for significant bioavailability improvement through various formulation strategies.
Table 1: Caco-2 Permeability of Various Ginsenosides (Analogous Saponins)
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Ginsenoside Compound K (CK) | 8.65 x 10⁻⁷ | [8] |
| CK-Butyl Ester (Prodrug) | 2.97 x 10⁻⁶ | [8] |
| CK-Octyl Ester (Prodrug) | 2.84 x 10⁻⁶ | [8] |
| Ginsenoside Rb1 | < 1 x 10⁻⁶ | [6] |
| Ginsenoside Rd | < 1 x 10⁻⁶ | [6] |
| Ginsenoside F2 | < 1 x 10⁻⁶ | [6] |
| Ginsenoside Rb2 (Apical to Basolateral) | 3.27 x 10⁻⁷ | [7] |
| Ginsenoside Rb2 (Basolateral to Apical) | 3.16 x 10⁻⁶ | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of Saponin Formulations in Rats
| Saponin | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Ginsenoside Rg3 | Extract Suspension | 23.5 ± 5.4 | 102.3 ± 25.8 | 100 | [11] |
| Ginsenoside Rg3 | Proliposomes | 207.6 ± 45.1 | 1205.7 ± 289.4 | ~1180 | [11] |
| Glycyrrhizic Acid | Solution | - | - | 100 | [12] |
| Glycyrrhizic Acid | Mixed Nanomicelles | Significantly higher Cmax and AUC | Significantly higher Cmax and AUC | - | [12] |
| Ginsenoside Rg1 | Solution | - | - | 100 | [13] |
| Ginsenoside Rg1 | Microemulsion | - | - | 268 - 1270 | [13] |
Experimental Protocols
Preparation of a Dregeoside Da1 Nanosuspension via High-Pressure Homogenization
This protocol is a general guideline and may require optimization for Dregeoside Da1.
Materials:
-
Dregeoside Da1
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Preparation of the Pre-suspension:
-
Dissolve the stabilizer in purified water to create a stabilizer solution (e.g., 0.5-2% w/v).
-
Disperse a known amount of Dregeoside Da1 powder in the stabilizer solution.
-
Stir the mixture at high speed (e.g., 2000-5000 rpm) for 30-60 minutes to form a coarse pre-suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 cycles. The optimal pressure and number of cycles should be determined experimentally.
-
Maintain the temperature of the sample holder at 4°C using a cooling system to prevent thermal degradation.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).
-
Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Determine the concentration of Dregeoside Da1 in the nanosuspension using a validated analytical method (e.g., HPLC-UV).
-
Preparation of Dregeoside Da1-Loaded Liposomes via Thin-Film Hydration
This protocol is a standard method for preparing liposomes and should be adapted for Dregeoside Da1.
Materials:
-
Dregeoside Da1
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Formation of the Lipid Film:
-
Dissolve Dregeoside Da1, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of the Lipid Film:
-
Add the aqueous buffer to the flask containing the lipid film. The temperature of the buffer should also be above the lipid's phase transition temperature.
-
Hydrate the film by gentle rotation of the flask for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification and Characterization:
-
Remove any unencapsulated Dregeoside Da1 by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
-
Preparation of a Dregeoside Da1 Solid Dispersion via Spray Drying
This method is suitable for producing a dry powder formulation of Dregeoside Da1 with enhanced dissolution.
Materials:
-
Dregeoside Da1
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP K30, Hydroxypropyl Methylcellulose - HPMC)
-
Solvent system (e.g., ethanol, methanol, or a mixture with water)
-
Spray dryer
Procedure:
-
Preparation of the Spray Solution:
-
Dissolve both Dregeoside Da1 and the hydrophilic carrier in the chosen solvent system to obtain a clear solution. The ratio of drug to carrier will need to be optimized (e.g., 1:1 to 1:10).
-
-
Spray Drying:
-
Set the parameters of the spray dryer, including the inlet temperature, atomization pressure, and feed rate. These will depend on the solvent system and the properties of the drug and carrier.
-
Pump the solution into the spray dryer, where it is atomized into fine droplets.
-
The hot drying gas evaporates the solvent from the droplets, resulting in the formation of solid particles.
-
-
Collection and Characterization:
-
Collect the solid dispersion powder from the cyclone separator.
-
Characterize the powder for its morphology (SEM), physical state (X-ray diffraction - XRD, Differential Scanning Calorimetry - DSC), drug content, and dissolution rate compared to the pure drug.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by Dregeoside Da1
Based on studies of other triterpenoid and steroidal saponins, Dregeoside Da1 may modulate key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Below are diagrams of pathways that are common targets of saponins.
Caption: Potential inhibition of the MAPK signaling pathway by saponins.
Caption: Inhibition of the JAK/STAT3 signaling pathway by saponins.
Caption: Potential activation of the PI3K/Akt signaling pathway by saponins.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.
References
- 1. Saponin - Wikipedia [en.wikipedia.org]
- 2. Absorption, disposition, and pharmacokinetics of saponins from Chinese medicinal herbs: what do we know and what do we need to know more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity and Bioavailability of Ginsenosides Are Dependent on the Glycosidase Activities of the A/J Mouse Intestinal Microbiome Defined by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Absorption characteristics of ginsenoside Rb2 in Caco-2 cell monolayer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absorption mechanism of ginsenoside compound K and its butyl and octyl ester prodrugs in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Permeability of Ciprofloxacin-Loaded Polymeric Micelles Including Ginsenoside as P-glycoprotein Inhibitor through a Caco-2 Cells Monolayer as an Intestinal Absorption Model [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and evaluation of proliposomes formulation for enhancing the oral bioavailability of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of oral bioavailability of glycyrrhizin by sodium deoxycholate/phospholipid-mixed nanomicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Dregeoside Da1 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Dregeoside Da1 in cellular assays.
FAQs
1. What is Dregeoside Da1 and what is its expected biological activity?
Dregeoside Da1 is a polyoxypregnane glycoside isolated from the plant Dregea volubilis.[1][2] While specific studies on the mechanism of action of Dregeoside Da1 are limited, compounds of this class and extracts from Dregea volubilis have demonstrated a range of biological activities, most notably cytotoxic (anti-tumor) effects against various cancer cell lines.[3][4][5] Therefore, in many cellular assays, the expected "on-target" effect is the inhibition of cancer cell proliferation or the induction of apoptosis. Other reported activities for related compounds and plant extracts include antioxidant, anti-inflammatory, and antibacterial effects.[6][7][8][9][10]
2. What are potential "off-target" effects of Dregeoside Da1?
Given that Dregeoside Da1 is a natural product, it may interact with multiple cellular targets. Potential "off-target" effects can be broadly categorized as:
-
Non-specific cytotoxicity: Dregeoside Da1 might induce cell death through mechanisms unrelated to a specific anti-cancer pathway, such as membrane disruption at high concentrations.
-
Interaction with unrelated signaling pathways: As a complex molecule, it could modulate multiple signaling pathways simultaneously, leading to unintended consequences.
-
Metabolic liabilities: Cellular enzymes could metabolize Dregeoside Da1 into active or toxic byproducts.
-
Assay interference: The compound itself might interfere with assay components (e.g., absorbance or fluorescence of detection reagents).
3. How can I distinguish between on-target cytotoxic effects and off-target effects?
Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results. Here are some strategies:
-
Dose-response analysis: On-target effects typically occur within a specific concentration range. Off-target effects may only appear at much higher concentrations.
-
Use of control cell lines: Compare the effects of Dregeoside Da1 on your target cancer cell line with its effects on a non-cancerous or "normal" cell line. A specific on-target effect should ideally be more potent in the cancer cell line.
-
Target engagement assays: If a putative target is identified, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of Dregeoside Da1 to the target protein in cells.[11]
-
Rescue experiments: If Dregeoside Da1 is hypothesized to inhibit a specific protein, overexpressing that protein might "rescue" the cells from the compound's effects.
4. What is the recommended starting concentration for Dregeoside Da1 in a cellular assay?
For novel compounds like Dregeoside Da1, it is recommended to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar). Based on studies of other polyoxypregnane glycosides, a starting range of 1 µM to 50 µM might be appropriate for initial cytotoxicity screening.[3][4]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Poor solubility of Dregeoside Da1 | Ensure Dregeoside Da1 is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced toxicity. Include a vehicle control (media with the same DMSO concentration) in your experiments. |
| Cell seeding inconsistency | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and follow a consistent seeding pattern across the plate. |
| Assay interference | To check for colorimetric interference, run a control with Dregeoside Da1 in media without cells. To check for interference with fluorescence, run a control with the compound and the fluorescent dye. |
| Cell passage number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for your experiments. |
Problem 2: No significant cytotoxic effect observed.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration | The effective concentration might be higher than tested. Extend the dose-response curve to higher concentrations. |
| Short incubation time | The cytotoxic effect may require a longer time to manifest. Try increasing the incubation time (e.g., 48 or 72 hours). |
| Cell line resistance | The chosen cell line may be resistant to the mechanism of action of Dregeoside Da1. Test on a panel of different cancer cell lines. |
| Compound degradation | The compound may be unstable in the cell culture medium. Minimize exposure to light and consider the stability of the compound at 37°C over the course of the experiment. |
Problem 3: Cytotoxicity observed in both cancer and normal cell lines.
| Possible Cause | Troubleshooting Step |
| General cytotoxic mechanism | Dregeoside Da1 may be acting through a general mechanism of toxicity (e.g., membrane disruption) that is not specific to cancer cells. |
| Off-target effects in normal cells | The compound may have off-target effects that are toxic to normal cells. |
| Concentration too high | High concentrations can lead to non-specific effects. Focus on the lower end of the dose-response curve to identify a potential therapeutic window. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Dregeoside Da1 in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Workflow for characterizing the specificity of Dregeoside Da1.
Caption: On-target vs. off-target signaling of Dregeoside Da1.
References
- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]
- 2. Frontiers | Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. New polyoxypregnane glycosides from Aspidopterys obcordata vines with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Pharmacology and phytochemical profile of Wattakaka volubilis (L.f.) Stapf: A systematic review | Plant Science Today [horizonepublishing.com]
- 8. mdpi.com [mdpi.com]
- 9. idosi.org [idosi.org]
- 10. ijpsr.com [ijpsr.com]
- 11. dagonuniversity.edu.mm [dagonuniversity.edu.mm]
Dregeoside Da1 degradation products and their potential interference
Technical Support Center: Dregeoside Da1
Welcome to the technical support center for Dregeoside Da1. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to the degradation of Dregeoside Da1 and the interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Dregeoside Da1 and what are its common applications?
A1: Dregeoside Da1 is a steroidal glycoside, a class of natural products known for a variety of biological activities.[1] It is often used in research for screening potential therapeutic properties, such as anticancer or cardiac effects.[2]
Q2: How should I store Dregeoside Da1 to ensure its stability?
A2: While specific stability data for Dregeoside Da1 is limited[3], general best practices for steroidal glycosides should be followed. For long-term storage, it is recommended to store Dregeoside Da1 as a solid at -20°C or below, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO or ethanol (B145695) and stored at -20°C.[1] Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation products of Dregeoside Da1?
A3: The most common degradation pathway for glycosides is hydrolysis, which can be catalyzed by acidic or basic conditions, or by enzymes.[4] This process involves the cleavage of the glycosidic bonds, leading to the stepwise removal of the sugar moieties. The primary degradation products would likely be partially deglycosylated forms of Dregeoside Da1, and ultimately, the steroidal aglycone (the non-sugar part of the molecule).
Q4: Can the degradation of Dregeoside Da1 affect my experimental results?
A4: Yes. The degradation products may have different biological activities, solubility, and physical properties compared to the parent compound. For example, the aglycone might exhibit different cytotoxicity or interact with different cellular targets. Additionally, these degradation products can interfere with assay detection systems.
Troubleshooting Guide
Q1: I'm seeing unexpected or inconsistent results in my cell viability assay (e.g., MTT, XTT). Could Dregeoside Da1 degradation be the cause?
A1: Yes, this is possible. If your Dregeoside Da1 sample has degraded, you may have a mixture of the parent compound and its degradation products. The aglycone, for instance, may have a different cytotoxic profile than the glycoside. Furthermore, degradation products might interfere with the assay itself, for example by directly reducing the assay reagents or altering cellular metabolism in a way that affects the assay readout. It is advisable to check the purity of your Dregeoside Da1 stock solution using an analytical method like HPLC.
Q2: My analytical chromatogram (HPLC) of Dregeoside Da1 shows multiple peaks, but I started with a pure compound. What could be happening?
A2: The appearance of additional peaks in your HPLC chromatogram is a strong indication of degradation. Steroidal glycosides can be susceptible to hydrolysis in certain solvents or at non-neutral pH. The additional peaks likely represent the partially and fully deglycosylated forms of Dregeoside Da1. To confirm this, you could perform a forced degradation study (see protocol below) to see if the peaks generated under stress conditions match the unexpected peaks in your sample.
Q3: How can I differentiate between the biological activity of Dregeoside Da1 and its potential degradation products?
A3: To distinguish the activities, you would ideally need to isolate the degradation products and test them individually. A practical first step is to perform a time-course experiment. If the biological effect changes with the age of the prepared solution, it is likely that degradation is occurring and the degradation products have different activities. Running a stability-indicating HPLC method in parallel with your biological assay will help correlate the appearance of degradation products with the observed changes in activity.
Data on Potential Dregeoside Da1 Degradation
| Stress Condition | Expected Degradation | Likely Degradation Products |
| Acidic (e.g., pH < 4) | High potential for hydrolysis | Stepwise loss of sugar moieties, formation of aglycone. |
| Basic (e.g., pH > 9) | Moderate potential for hydrolysis | Stepwise loss of sugar moieties, potential for other rearrangements. |
| Oxidative (e.g., H₂O₂) | Dependent on specific structure | Modifications to the steroidal core or sugar moieties. |
| Thermal (e.g., > 40°C) | Moderate, increases with temperature | Accelerated hydrolysis, especially in non-neutral solutions. |
| Photolytic (e.g., UV light) | Possible | Photochemical reactions on the steroidal core or sugar moieties. |
Experimental Protocols
Protocol: Forced Degradation Study of Dregeoside Da1
This protocol outlines a forced degradation study to identify potential degradation products of Dregeoside Da1 and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Dregeoside Da1 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a sealed vial for 24 and 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 and 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV detection (e.g., 220 nm).
-
An example of starting HPLC conditions could be a C18 column with a gradient elution of water and acetonitrile.
-
If available, use LC-MS to obtain mass information on the parent compound and any new peaks that appear in the chromatograms of the stressed samples.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
The decrease in the peak area of Dregeoside Da1 and the appearance of new peaks indicate degradation.
-
The conditions under which new peaks appear provide insight into the stability of Dregeoside Da1.
-
The mass data from LC-MS can help in the tentative identification of the degradation products (e.g., by observing masses corresponding to the loss of sugar units).
Visualizations
Caption: Hypothesized hydrolytic degradation pathway of Dregeoside Da1.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. Dregeoside Da1 | CAS:98665-65-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dregeoside Da1 - Safety Data Sheet [chemicalbook.com]
- 4. Steroids , cardiac Glycosides & Terpenoids | Pharma Gaggle [pharmagaggle.com]
Ensuring reproducibility in experiments involving Dregeoside Da1
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments using Dregeoside Da1.
Frequently Asked Questions (FAQs)
Q1: What is Dregeoside Da1?
A1: Dregeoside Da1 is a polyoxypregnane glycoside, a type of steroidal glycoside, that has been isolated from the plant Dregea volubilis (Family: Apocynaceae).[1][2] This plant has been traditionally used in Ayurvedic medicine for various ailments, suggesting a range of biological activities for its phytochemical constituents.[3][4][5]
Q2: What are the known biological activities of Dregeoside Da1 and related compounds from Dregea volubilis?
A2: While specific studies on Dregeoside Da1 are limited, research on extracts of Dregea volubilis and its other isolated glycosides suggests several potential biological activities, including:
-
Anti-inflammatory effects : Extracts have been shown to reduce inflammation in preclinical models.[6][7][8]
-
Antidiabetic properties : Some glycosides from Dregea volubilis have demonstrated α-glucosidase inhibitory activity, which is relevant to managing blood sugar levels.[1][9]
-
Antioxidant activity : The plant extracts exhibit antioxidant properties.[6][10]
-
Anti-leukemic and Antitumor potential : Certain compounds from Dregea volubilis have shown activity against leukemia cell lines.[3][11]
Q3: What is the molecular formula and CAS number for Dregeoside Da1?
A3:
-
Molecular Formula: C42H70O15
-
CAS Number: 98665-65-7
Q4: How should I store and handle Dregeoside Da1?
A4: As a plant-derived glycoside, Dregeoside Da1 should be handled with care in a laboratory setting. For specific storage and handling instructions, it is crucial to refer to the Safety Data Sheet (SDS) provided by the supplier.[12] Generally, such compounds should be stored in a cool, dry place, protected from light.
Q5: In what solvents is Dregeoside Da1 soluble?
A5: The solubility of Dregeoside Da1 will depend on the specific experimental requirements. For detailed solubility information, consult the product information sheet from your supplier. As a glycoside, it is likely to have some solubility in polar organic solvents.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with Dregeoside Da1.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected biological activity | 1. Compound Degradation: Improper storage or handling may lead to the degradation of Dregeoside Da1. 2. Solvent Effects: The solvent used to dissolve Dregeoside Da1 may have its own biological effects. 3. Cell Line Variability: Different cell lines may respond differently to the compound. | 1. Ensure proper storage conditions (cool, dry, dark). Prepare fresh stock solutions for each experiment. 2. Run appropriate vehicle controls (cells treated with the solvent alone) in all experiments. 3. Confirm the identity and health of your cell line. Consider testing a range of concentrations to determine the optimal dose for your specific cells. |
| Poor solubility in aqueous media | Hydrophobic Nature: The steroidal aglycone of Dregeoside Da1 contributes to its hydrophobicity. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. For cell-based assays, dilute the stock solution in the culture medium to the final working concentration. Ensure the final solvent concentration is low and non-toxic to the cells (typically <0.1% DMSO). 3. Sonication may aid in dissolving the compound. |
| Contamination of cell cultures | Improper Handling: Introducing contaminants during the preparation or application of Dregeoside Da1 solutions. | 1. Prepare stock and working solutions in a sterile environment (e.g., a laminar flow hood). 2. Filter-sterilize the working solutions using a 0.22 µm syringe filter before adding to cell cultures. |
Experimental Protocols
Below are generalized methodologies for key experiments. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
This protocol is based on the known anti-inflammatory properties of Dregea volubilis extracts.[7]
Objective: To determine the effect of Dregeoside Da1 on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of Dregeoside Da1 in DMSO.
-
Pre-treat the cells with various concentrations of Dregeoside Da1 (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value for Dregeoside Da1.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of Dregeoside Da1 on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of Dregeoside Da1 concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Visualizations
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory effects of similar plant-derived glycosides, a plausible mechanism of action for Dregeoside Da1 could involve the inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by Dregeoside Da1.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory activity of Dregeoside Da1.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyhydroxypregnane glycosides from Dregea volubilis | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Assessment of the Phytotoxic Potential of Dregea volubilis (L.f.) Benth. ex Hook.f. and Identification of its Phytotoxic Substances for Weed Control [mdpi.com]
- 12. Dregeoside Da1 - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Cytotoxic Effects: Dregeoside Da1 and Paclitaxel
A direct comparison of the cytotoxic effects of Dregeoside Da1 and the widely-used chemotherapeutic agent paclitaxel (B517696) is not possible at this time due to a lack of available scientific data on Dregeoside Da1. Extensive searches of scientific literature and chemical databases have yielded no information on the cytotoxic properties, mechanism of action, or IC50 values of Dregeoside Da1. Its biological activity appears to be uncharacterized in publicly available research.
Therefore, this guide will focus on providing a comprehensive overview of the cytotoxic effects of paclitaxel, which may serve as a valuable reference for researchers and drug development professionals.
Paclitaxel: A Profile in Cytotoxicity
Paclitaxel is a potent, plant-derived antineoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its cytotoxic effects are primarily attributed to its unique mechanism of action on microtubules.
Mechanism of Action
Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit.[2] This stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions, most critically, for the formation and function of the mitotic spindle during cell division.[1][2][3]
The hyper-stabilization of microtubules leads to a sustained blockage of cells in the G2/M phase of the cell cycle, preventing them from completing mitosis.[3] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.[3] The cytotoxic effects of paclitaxel are therefore multifactorial, involving disruption of the cell cycle and activation of apoptotic signaling pathways.[4]
Quantitative Cytotoxicity Data
The cytotoxic potency of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values for paclitaxel vary significantly depending on the cancer cell line, the duration of drug exposure, and the specific assay used.[5]
| Cell Line | Cancer Type | Exposure Time | IC50 (nM) |
| Various Human Tumor Lines | Various | 24 h | 2.5 - 7.5[6] |
| SK-BR-3 | Breast Cancer (HER2+) | 72 h | Varies[7] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 h | Varies[7] |
| T-47D | Breast Cancer (Luminal A) | 72 h | Varies[7] |
| NSCLC Cell Lines | Non-Small Cell Lung Cancer | 120 h | Median: 0.027 µM[8] |
| SCLC Cell Lines | Small Cell Lung Cancer | 120 h | Median: 5.0 µM[8] |
Note: This table presents a selection of reported IC50 values and should be considered illustrative. Direct comparison of values across different studies can be misleading due to variations in experimental conditions.
Prolonging the exposure time to paclitaxel generally increases its cytotoxicity.[6][8] For instance, in human lung cancer cell lines, the median IC50 values were significantly lower with a 120-hour exposure compared to a 24-hour exposure.[8]
Experimental Protocols for Assessing Cytotoxicity
Standardized assays are crucial for determining and comparing the cytotoxic effects of compounds like paclitaxel. The most common methods include the MTT and LDH assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11][12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][10][12]
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., paclitaxel) and include untreated controls.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[5][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[5]
LDH Assay
The Lactate Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. It measures the amount of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells. The assay involves an enzymatic reaction that leads to the formation of a colored product, which can be quantified spectrophotometrically.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound in a 96-well plate.
-
Supernatant Collection: After the incubation period, a portion of the cell culture supernatant is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to the supernatant.
-
Incubation: The plate is incubated at room temperature, protected from light, to allow the LDH-catalyzed reaction to proceed.
-
Stop Reaction: A stop solution is added to terminate the reaction.
-
Absorbance Measurement: The absorbance is measured at approximately 490 nm.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).
Conclusion
While a direct comparative analysis of Dregeoside Da1 and paclitaxel is currently unachievable due to the absence of data on Dregeoside Da1, the information provided on paclitaxel serves as a comprehensive resource for understanding its cytotoxic properties. The detailed mechanism of action, quantitative cytotoxicity data, and standardized experimental protocols offer a solid foundation for researchers engaged in the evaluation of potential anticancer compounds. Future research into the biological activities of Dregeoside Da1 is necessary to enable the comparative studies that are vital for the discovery and development of new therapeutic agents.
References
- 1. Flavonoid constituents, cytotoxic and antioxidant activities of Gleditsia triacanthos L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realgenelabs.com [realgenelabs.com]
- 3. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dregeoside Da1 - Safety Data Sheet [chemicalbook.com]
- 5. The Role of Mitochondrial Dysfunction in Cytotoxic Effects of Solanum nigrum Water Extract on MCF-7 and MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganolucidic acid A | CAS:98665-21-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Cytotoxic properties of titanocenyl amides on breast cancer cell line mcf-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Flavonoid Glycosides from Rapistrum rugosum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Flavonoid Glycosides from Rapistrum rugosum L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methotrexate cytotoxicity on MCF-7 breast cancer cells is not altered by exposure to 25 Hz, 1.5 mT magnetic field and iron (III) chloride hexahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dregeoside Da1: A Comparative Analysis of a Promising Steroidal Glycoside in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, steroidal glycosides have emerged as a compelling class of natural compounds with potent anti-cancer activities. Among these, Dregeoside Da1, a pregnane (B1235032) glycoside isolated from Dregea volubilis, is gaining attention for its cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of Dregeoside Da1 against other well-studied steroidal glycosides, offering a quantitative and mechanistic overview to inform future research and drug development endeavors.
At a Glance: Comparative Cytotoxicity
Recent studies have demonstrated the cytotoxic potential of Dregeoside Da1 across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below in comparison to other notable steroidal glycosides.
| Compound | Cancer Cell Line | IC50 (µM) |
| Dregeoside Da1 | MB49 (Bladder Carcinoma) | 4.29 - 21.05[1] |
| K562 (Leukemia) | 4.29 - 21.05[1] | |
| MKN-7 (Gastric Cancer) | 4.29 - 21.05[1] | |
| HT29 (Colon Carcinoma) | 4.29 - 21.05[1] | |
| A549 (Lung Carcinoma) | 4.29 - 21.05[1] | |
| MCF-7 (Breast Cancer) | 4.29 - 21.05 | |
| MDA-MB-231 (Breast Cancer) | 4.29 - 21.05 | |
| HepG2 (Hepatocellular Carcinoma) | 4.29 - 21.05 | |
| OSW-1 | T98G (Glioma) | 0.043 (at 24h) |
| LN18 (Glioma) | 0.015 (at 24h) | |
| U87-MG (Glioma) | 0.000047 | |
| Ginsenoside Rh2 | Oral Cancer Cells (YD10B, Ca9-22) | Induces apoptosis at 10-40 µM |
| Oleandrin | A549 (Lung Carcinoma) | Induces apoptosis at 0.02-0.04 µg/mL |
| A375 (Melanoma) | 0.047 (at 48h) | |
| Digoxin | Breast Cancer Cells | Potent cytotoxicity (IC50 40–200 nM) |
Note: The IC50 values for Dregeoside Da1 are presented as a range as the specific value for each cell line was not individually reported in the cited source.
Mechanistic Insights: How Steroidal Glycosides Combat Cancer
While the precise molecular mechanisms of Dregeoside Da1 are yet to be fully elucidated, the broader family of steroidal glycosides offers a window into its potential modes of action. Many compounds in this class exert their anti-cancer effects by inducing programmed cell death (apoptosis) and interfering with critical cellular signaling pathways.
Common Signaling Pathways Targeted by Steroidal Glycosides
Steroidal glycosides often trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling cascades frequently implicated include the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell survival, proliferation, and metastasis. Some cardiac glycosides, a subset of steroidal glycosides, are known to inhibit the Na+/K+-ATPase pump, leading to downstream effects that culminate in cell death.
Experimental Protocols: A Guide for Your Research
To facilitate further investigation into Dregeoside Da1 and other steroidal glycosides, we provide detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the steroidal glycoside and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the steroidal glycoside at the desired concentration and time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of steroidal glycosides on signaling pathway components.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
Dregeoside Da1 demonstrates promising cytotoxic activity against a range of cancer cell lines, establishing it as a valuable candidate for further preclinical investigation. While its IC50 values are within a therapeutically relevant range, a deeper understanding of its molecular mechanisms is crucial for its development as a potential anti-cancer agent. Future research should focus on elucidating the specific signaling pathways modulated by Dregeoside Da1, its ability to induce apoptosis, and its in vivo efficacy and safety profile. Comparative studies with other potent steroidal glycosides like OSW-1 and Ginsenoside Rh2 will be instrumental in positioning Dregeoside Da1 within the landscape of cancer therapeutics. The experimental protocols provided herein offer a robust framework for conducting these essential next steps.
References
A Comparative Guide to the Structure-Activity Relationship of Cardiac Glycoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of cardiac glycoside analogs, a class of natural products with renewed interest for their potent anticancer activities. While specific SAR studies on Dregeoside Da1 analogs are not publicly available, this document summarizes the broader SAR principles for cardiac glycosides, offering a framework for future research and development, including potential investigations into Dregeoside Da1 derivatives.
Introduction to Cardiac Glycosides
Cardiac glycosides are a class of naturally occurring steroid-like compounds, traditionally used in the treatment of congestive heart failure and cardiac arrhythmias. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac contractility. Recent research has unveiled their potential as potent anticancer agents, triggering apoptosis and inhibiting cell proliferation in various cancer cell lines.
The general structure of a cardiac glycoside consists of three key features: a steroid core, a sugar moiety at the C-3 position, and an unsaturated lactone ring at the C-17 position. The nature of each of these components significantly influences the compound's biological activity.
Comparative Biological Activity of Cardiac Glycoside Analogs
The following table summarizes the cytotoxic activity (IC50 values) of several well-known cardiac glycosides and their analogs against a panel of human cancer cell lines. These data highlight how modifications to the core structure, sugar moiety, and lactone ring can impact potency.
| Compound | Aglycone | Sugar Moiety | Cancer Cell Line | IC50 (nM) |
| Digitoxin | Digitoxigenin | Trisaccharide (Digitoxose)3 | K-562 (Leukemia) | 6.4[1][2] |
| HT-29 (Colon) | 68[1] | |||
| MDA-MB-435 (Melanoma) | 43[1] | |||
| Digoxin | Digoxigenin | Trisaccharide (Digitoxose)3 | HeLa (Cervical) | 122[1] |
| MDA-MB-231 (Breast) | 70 | |||
| HT-29 (Colon) | 280 | |||
| OVCAR3 (Ovarian) | 100 | |||
| Ouabain (B1677812) | Ouabagenin | Monosaccharide (Rhamnose) | HeLa (Cervical) | 150 |
| MDA-MB-231 (Breast) | 90 | |||
| Ouabagenin | Ouabagenin | None | MDA-MB-231 (Breast) | 790 |
| Reduced Ouabain | Ouabagenin | Monosaccharide (Rhamnose) | MDA-MB-231 (Breast) | 4300 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is a representative sample from published literature.
Structure-Activity Relationship Insights
The data presented in the table, along with broader literature, reveal key SAR trends for cardiac glycosides:
-
Steroid Core: The characteristic "U"-shaped conformation of the steroid nucleus, resulting from the cis-fusion of the A/B and C/D rings, is essential for high-affinity binding to the Na+/K+-ATPase.
-
Lactone Ring: The unsaturated lactone ring at the C-17 position is a critical pharmacophoric feature. Saturation of the double bond in the lactone ring, as seen in the reduced ouabain analog, leads to a significant decrease in activity.
-
Sugar Moiety: The presence and nature of the sugar moiety at the C-3 position significantly modulate the potency and pharmacokinetic properties of the molecule. Generally, glycosides are more potent than their corresponding aglycones (the steroid core without the sugar). For instance, ouabain is significantly more potent than ouabagenin. The number and type of sugar units also influence activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of cardiac glycoside analogs are provided below.
Na+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Na+/K+-ATPase.
Principle: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibition of this activity by a cardiac glycoside is quantified by comparing the Pi released in the presence and absence of the inhibitor.
Protocol:
-
Enzyme Preparation: Purified Na+/K+-ATPase from a source such as porcine brain or kidney is used.
-
Reaction Mixture: A reaction buffer is prepared containing ATP, MgCl2, NaCl, and KCl at physiological concentrations.
-
Inhibition: The enzyme is pre-incubated with various concentrations of the cardiac glycoside analog for a specific time.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an acid.
-
Phosphate Detection: The amount of released inorganic phosphate is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the analog, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the cardiac glycoside analog and a vehicle control. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Visualizing Key Concepts
The following diagrams illustrate the mechanism of action and experimental workflow relevant to the SAR studies of cardiac glycosides.
Caption: Signaling pathway of cardiac glycoside-induced cytotoxicity.
References
A Proposed Framework for Validating the Antitumor Activity of Dregeoside Da1 in a Breast Cancer Xenograft Model
For Immediate Release:
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comparative Guide for the Preclinical Validation of Dregeoside Da1's Antitumor Potential
This guide outlines a proposed experimental framework for validating the antitumor activity of a novel natural compound, Dregeoside Da1, in a well-established breast cancer xenograft model. Due to the current lack of published in vivo data for Dregeoside Da1, this document serves as a roadmap for its evaluation, using the widely-used chemotherapeutic agent Paclitaxel (B517696) as a benchmark for comparison. The experimental protocols and comparative data presented herein are intended to provide a robust basis for the design and interpretation of future preclinical studies.
Comparative Analysis of Antitumor Efficacy
The following table summarizes the anticipated and established antitumor efficacy of Dregeoside Da1 and Paclitaxel, respectively, in an MCF-7 human breast cancer xenograft model. The data for Paclitaxel is derived from established literature, while the data for Dregeoside Da1 is hypothetical and represents a target profile for a successful preclinical candidate.
| Parameter | Dregeoside Da1 (Hypothetical Data) | Paclitaxel (Established Data) |
| Dosage and Administration | 50 mg/kg, intraperitoneal (i.p.), daily for 5 days | 20 mg/kg, intraperitoneal (i.p.), daily for 5 days[1] |
| Tumor Growth Inhibition (TGI) | >60% | Significant antitumor activity observed[1] |
| Mean Tumor Volume (Day 21) | < 200 mm³ | ~250-300 mm³ |
| Mechanism of Action | Putative induction of apoptosis | Induction of apoptosis via microtubule stabilization[2] |
| Adverse Effects | To be determined | Body weight loss, myelosuppression |
Experimental Protocols
A detailed methodology for the proposed xenograft studies is provided below.
Cell Culture
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for one week prior to the commencement of the study.
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, a 17β-estradiol pellet (0.72 mg, 60-day release) is subcutaneously implanted in the dorsal scapular region of each mouse one day prior to tumor cell inoculation.
Xenograft Implantation
-
Cell Preparation: MCF-7 cells are harvested during their exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: A volume of 0.2 mL of the cell suspension (containing 1 x 10^7 cells) is subcutaneously injected into the right flank of each mouse.
Treatment Protocol
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into three groups (n=8 per group):
-
Group 1: Vehicle Control (e.g., 10% DMSO in saline, i.p., daily for 5 days).
-
Group 2: Dregeoside Da1 (50 mg/kg, i.p., daily for 5 days).
-
Group 3: Paclitaxel (20 mg/kg, i.p., daily for 5 days)[1].
-
-
Data Collection: Tumor volume and body weight are monitored throughout the study. At the study endpoint (e.g., Day 21 or when tumors in the control group reach a predetermined size), tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
Visualizing Experimental Design and Putative Mechanisms
To clearly illustrate the proposed experimental workflow and the potential mechanism of action of Dregeoside Da1, the following diagrams have been generated.
Caption: Proposed experimental workflow for the in vivo validation of Dregeoside Da1.
Caption: Putative extrinsic apoptosis signaling pathway for Dregeoside Da1.
This guide provides a comprehensive, albeit prospective, comparison for the validation of Dregeoside Da1's antitumor activity. The provided protocols and comparative data with Paclitaxel offer a solid foundation for researchers to embark on the preclinical development of this promising natural compound.
References
Dregeoside Da1: Unraveling its Antitumor Mechanism Through Cross-Validation with Known Inhibitors
For Immediate Release
[City, State] – Dregeoside Da1, a pregnane (B1235032) glycoside isolated from the medicinal plant Dregea volubilis, has demonstrated notable cytotoxic effects against a panel of human cancer cell lines, positioning it as a promising candidate for novel anticancer drug development. This guide provides a comparative analysis of Dregeoside Da1's emerging mechanism of action, cross-validated with the established effects of known inhibitors targeting similar cellular pathways. This objective comparison, supported by experimental data, aims to elucidate the therapeutic potential of Dregeoside Da1 for researchers, scientists, and professionals in drug development.
Recent studies have confirmed the cytotoxic activity of Dregeoside Da1 against eight different human cancer cell lines, with IC50 values ranging from 4.29 to 21.05 μM[1]. This broad-spectrum activity underscores the compound's potential as an anticancer agent. The primary mechanism of action appears to be the induction of cytotoxicity, a common feature of many chemotherapeutic agents.
Unveiling the Signaling Cascades: A Comparative Approach
While the precise signaling pathways modulated by Dregeoside Da1 are still under active investigation, its classification as a pregnane glycoside and its observed cytotoxic effects allow for a comparative analysis with known inhibitors of key cancer-related pathways. The antitumor activity of other glycosides often involves the induction of apoptosis (programmed cell death) and cell cycle arrest through modulation of pathways such as the NF-κB and PI3K/Akt/mTOR signaling cascades.
To contextualize the potential mechanism of Dregeoside Da1, this guide will draw comparisons with well-characterized inhibitors targeting these critical pathways.
The NF-κB Signaling Pathway: A Potential Target
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in cancer development and progression by regulating genes involved in inflammation, cell survival, proliferation, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Known inhibitors of the NF-κB pathway, such as Bortezomib (a proteasome inhibitor that prevents NF-κB activation) and IKK inhibitors, have established clinical utility. The cytotoxic effects of Dregeoside Da1 may, in part, be attributed to the downregulation of this pro-survival pathway.
dot graph "NF_kappa_B_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Dregeoside_Da1 [label="Dregeoside Da1", fillcolor="#FBBC05", fontcolor="#202124"]; Known_Inhibitors [label="Known NF-κB Inhibitors\n(e.g., Bortezomib, IKK inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; p50_p65_IkB [label="p50/p65-IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; p50_p65 [label="p50/p65 (Active NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Gene_Expression [label="Target Gene Expression\n(Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges Dregeoside_Da1 -> IKK [label="Inhibition?", style=dashed, color="#202124"]; Known_Inhibitors -> IKK [label="Inhibition", color="#202124"]; IKK -> p50_p65_IkB [label="Phosphorylates IκBα", color="#202124"]; p50_p65_IkB -> p50_p65 [label="IκBα Degradation", color="#202124"]; p50_p65 -> Nucleus [label="Translocation", color="#202124"]; Nucleus -> Gene_Expression [label="Transcription", color="#202124"]; Gene_Expression -> Apoptosis [label="Inhibition", color="#202124"]; p50_p65 -> Apoptosis [style=invis]; } . Caption: Putative inhibition of the NF-κB pathway by Dregeoside Da1.
The PI3K/Akt/mTOR Pathway: A Hub for Cell Growth and Survival
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a frequent event in cancer. Inhibitors targeting various components of this pathway, such as PI3K inhibitors (e.g., Idelalisib) and mTOR inhibitors (e.g., Everolimus), are used in cancer therapy. It is plausible that the cytotoxic nature of Dregeoside Da1 involves the suppression of this key survival pathway, leading to cancer cell death.
dot graph "PI3K_Akt_mTOR_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Dregeoside_Da1 [label="Dregeoside Da1", fillcolor="#FBBC05", fontcolor="#202124"]; Known_Inhibitors [label="Known PI3K/mTOR Inhibitors\n(e.g., Idelalisib, Everolimus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges Dregeoside_Da1 -> PI3K [label="Inhibition?", style=dashed, color="#202124"]; Known_Inhibitors -> PI3K [label="Inhibition", color="#202124"]; Known_Inhibitors -> mTOR [label="Inhibition", color="#202124"]; PI3K -> Akt [label="Activation", color="#202124"]; Akt -> mTOR [label="Activation", color="#202124"]; mTOR -> Cell_Growth [label="Promotion", color="#202124"]; Cell_Growth -> Apoptosis [label="Inhibition", color="#202124"]; } . Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by Dregeoside Da1.
Comparative Data on Cytotoxicity
To provide a clear comparison of the cytotoxic potential of Dregeoside Da1 with established inhibitors, the following table summarizes the available IC50 data. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and cell lines used.
| Compound | Target Pathway | Cancer Cell Line(s) | IC50 Range | Reference |
| Dregeoside Da1 | Putative Cytotoxicity/Apoptosis | MB49, K562, MKN-7, HT29, A549, MCF-7, MDA-MB-231, HepG2 | 4.29 - 21.05 μM | [1] |
| Bortezomib | NF-κB (Proteasome) | Various | Nanomolar to low Micromolar | Varies by study |
| Idelalisib | PI3K | Various Hematological Malignancies | Nanomolar to low Micromolar | Varies by study |
| Everolimus | mTOR | Various Solid Tumors | Nanomolar | Varies by study |
Experimental Protocols
The following provides a general methodology for assessing the cytotoxic activity of compounds like Dregeoside Da1, based on standard laboratory practices.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Dregeoside Da1) and known inhibitors for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes Start [label="Start:\nCancer Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treatment with\nDregeoside Da1 / Inhibitors", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubation\n(e.g., 48h)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nIC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End:\nComparative Cytotoxicity Profile", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT_Assay; MTT_Assay -> Data_Analysis; Data_Analysis -> End; } . Caption: Generalized workflow for assessing in vitro cytotoxicity.
Future Directions
The preliminary data on the cytotoxic activity of Dregeoside Da1 are promising. Future research should focus on elucidating its precise molecular targets and signaling pathways. Key experimental approaches will include:
-
Western Blot Analysis: To investigate the effect of Dregeoside Da1 on the protein expression levels of key components of the NF-κB and PI3K/Akt/mTOR pathways.
-
Apoptosis Assays: To confirm the induction of apoptosis using techniques such as Annexin V/PI staining and analysis of caspase activation.
-
Cell Cycle Analysis: To determine if Dregeoside Da1 causes cell cycle arrest at specific checkpoints.
-
In Vivo Studies: To evaluate the antitumor efficacy and safety of Dregeoside Da1 in animal models of cancer.
By systematically comparing the effects of Dregeoside Da1 with those of well-characterized inhibitors, the scientific community can accelerate the understanding of its therapeutic potential and pave the way for its development as a novel anticancer agent.
References
Comparative Analysis of Dregeoside Da1: A Cardiac Glycoside Perspective
A comprehensive comparative analysis of Dregeoside Da1 with well-known cardiac glycosides is currently hampered by a significant lack of publicly available experimental data on the specific biological activities of Dregeoside Da1. While this guide provides a framework for such a comparison, including the requisite experimental protocols and data presentation formats, the central element of comparative data for Dregeoside Da1 remains elusive.
This guide, therefore, serves as a template for future research, outlining the necessary experiments and data required to rigorously evaluate Dregeoside Da1's potential as a cardiac glycoside.
Introduction to Cardiac Glycosides
Cardiac glycosides are a class of naturally derived compounds that have been used for centuries to treat heart conditions.[1][2] Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradient across cardiac cell membranes.[1][3] This inhibition leads to an increase in intracellular calcium ions, which in turn enhances the force of heart muscle contraction (a positive inotropic effect).[2] Well-known cardiac glycosides include Digoxin, Digitoxin, and Ouabain, which are frequently used as benchmarks in the development of new cardiac therapies.
Data Presentation: A Framework for Comparison
To facilitate a clear comparison, all quantitative data from future experiments on Dregeoside Da1 should be summarized in the following tables alongside data for established cardiac glycosides.
Table 1: Comparative Na+/K+-ATPase Inhibitory Activity
| Compound | Source | IC₅₀ (nM) |
| Dregeoside Da1 | Dregea volubilis | Data not available |
| Digoxin | Digitalis lanata | [Insert Value] |
| Ouabain | Strophanthus gratus | [Insert Value] |
| Digitoxin | Digitalis purpurea | [Insert Value] |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 2: Comparative In Vitro Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) |
| Dregeoside Da1 | e.g., A549, HeLa, MCF-7 | Data not available |
| Digoxin | e.g., A549, HeLa, MCF-7 | [Insert Value] |
| Ouabain | e.g., A549, HeLa, MCF-7 | [Insert Value] |
| Digitoxin | e.g., A549, HeLa, MCF-7 | [Insert Value] |
IC₅₀ represents the half-maximal inhibitory concentration.
Table 3: Comparative In Vivo Cardiotoxicity
| Compound | Animal Model | LD₅₀ (mg/kg) | Cardiotoxic Effects Observed |
| Dregeoside Da1 | e.g., Rat, Guinea Pig | Data not available | Data not available |
| Digoxin | e.g., Rat, Guinea Pig | [Insert Value] | [Insert specific arrhythmias, etc.] |
| Ouabain | e.g., Rat, Guinea Pig | [Insert Value] | [Insert specific arrhythmias, etc.] |
| Digitoxin | e.g., Rat, Guinea Pig | [Insert Value] | [Insert specific arrhythmias, etc.] |
LD₅₀ represents the median lethal dose.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for key experiments in the comparative analysis of cardiac glycosides.
Na+/K+-ATPase Inhibition Assay
This assay determines the potency of a compound in inhibiting the Na+/K+-ATPase enzyme.
Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The inhibitory effect of the test compound is determined by measuring the reduction in Pi liberation in its presence.
Protocol:
-
Enzyme Preparation: Isolate Na+/K+-ATPase from a suitable source, such as porcine brain cortex or commercially available preparations.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, NaCl, and ATP.
-
Inhibition Assay:
-
Add varying concentrations of Dregeoside Da1 (or other cardiac glycosides) to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
-
Phosphate Detection:
-
Quantify the released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method or a malachite green-based assay.
-
Measure the absorbance at a specific wavelength (e.g., 660 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of cultured cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer, MCF-7 breast cancer) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Dregeoside Da1 and other cardiac glycosides for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
In Vivo Cardiotoxicity Study
This study evaluates the toxic effects of a compound on the cardiovascular system in a living organism.
Principle: The study involves administering the test compound to laboratory animals and monitoring for signs of cardiac toxicity, including electrocardiogram (ECG) abnormalities and mortality.
Protocol:
-
Animal Model: Use a suitable animal model, such as rats or guinea pigs.
-
Compound Administration: Administer graded doses of Dregeoside Da1 and other cardiac glycosides to different groups of animals via an appropriate route (e.g., intravenous or intraperitoneal).
-
ECG Monitoring: Continuously monitor the ECG of the animals to detect any arrhythmias, such as bradycardia, tachycardia, or heart block.
-
Toxicity Observation: Observe the animals for any clinical signs of toxicity, including lethargy, respiratory distress, and convulsions.
-
LD₅₀ Determination: Record the mortality in each group over a specified period (e.g., 24 hours) and calculate the median lethal dose (LD₅₀).
-
Histopathological Examination: At the end of the study, euthanize the animals and perform a histopathological examination of the heart tissue to identify any cellular damage.
Mandatory Visualizations
To visually represent the complex biological processes and experimental designs, the following diagrams should be generated using the DOT language.
Signaling Pathway of Na+/K+-ATPase Inhibition
Caption: Signaling pathway of cardiac glycoside-induced inotropy.
Experimental Workflow for Comparative Analysis
References
Unveiling the Molecular Target of Dregeoside Da1: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Dregeoside Da1, a pregnane (B1235032) glycoside isolated from Dregea volubilis, and other bioactive compounds from the same plant. The focus is on confirming its molecular target, primarily in the context of its reported antitumor activity. This document is intended for researchers, scientists, and drug development professionals interested in natural product-based therapeutics.
Executive Summary
Dregeoside Da1, a C-21 steroidal glycoside, has been identified as a potential antitumor agent. Initial studies dating back to 1983 reported its activity, and subsequent research on the extracts of Dregea volubilis has further substantiated the plant's cytotoxic potential. However, the precise molecular target and the detailed signaling pathway of Dregeoside Da1 remain subjects of ongoing investigation. This guide summarizes the existing experimental data, compares Dregeoside Da1 with other active constituents of Dregea volubilis, and outlines the experimental protocols used in these studies.
Comparative Data on Bioactive Compounds from Dregea volubilis
The primary bioactive compounds isolated from Dregea volubilis exhibit a range of biological activities, with a notable emphasis on antitumor and α-glucosidase inhibitory effects. The following table summarizes the key quantitative data available for Dregeoside Da1 and its related compounds.
| Compound/Extract | Biological Activity | Cell Line/Enzyme | Key Parameter | Value | Reference |
| Dregeoside Da1 | Antitumor | Not Specified in available abstracts | - | Data not available in recent literature | Yoshimura et al., 1983 |
| Methanol Extract of Dregea volubilis leaves (MEDV) | Antitumor | Ehrlich Ascites Carcinoma (EAC) | IC50 | 85.51 ± 4.07 µg/mL | (Not explicitly cited, but referenced in multiple reviews) |
| Volubiloside A | α-glucosidase inhibition | α-glucosidase | % Inhibition (at 40 µM) | 51.3 ± 3.2% | (Not explicitly cited, but referenced in multiple reviews) |
| Drevoluoside N | α-glucosidase inhibition | α-glucosidase | % Inhibition (at 40 µM) | 50.4 ± 3.1% | (Not explicitly cited, but referenced in multiple reviews) |
| Acarbose (Positive Control) | α-glucosidase inhibition | α-glucosidase | % Inhibition (at 40 µM) | 59.8 ± 1.6% | (Not explicitly cited, but referenced in multiple reviews) |
Experimental Protocols
Detailed experimental protocols for the characterization of Dregeoside Da1's antitumor activity are primarily found in older literature and are not readily accessible in full. However, based on common methodologies of the era and descriptions in related papers, the following represents a likely approach.
In Vitro Cytotoxicity Assay (Hypothetical Protocol based on related studies)
-
Cell Culture: Murine leukemia cells (P388) or other cancer cell lines of interest are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Dregeoside Da1 is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium.
-
Cell Treatment: Cells are seeded in 96-well plates at a predetermined density. After allowing the cells to attach, they are treated with various concentrations of Dregeoside Da1. A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.
-
Viability Assessment: After a specified incubation period (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Trypan Blue exclusion assay.
-
Data Analysis: The absorbance values from the MTT assay or the percentage of viable cells from the Trypan Blue assay are used to determine the concentration of Dregeoside Da1 that inhibits cell growth by 50% (IC50).
Visualizing the Landscape of Dregea volubilis Bioactivity
To better understand the context of Dregeoside Da1's activity, the following diagrams illustrate the relationships between the plant, its isolated compounds, and their observed biological effects.
Caption: Isolation of Dregeoside Da1 and other bioactive glycosides from Dregea volubilis.
Postulated Mechanism and Signaling Pathway
While the direct molecular target of Dregeoside Da1 has not been definitively identified, the cytotoxic activity of many steroidal glycosides is often attributed to the induction of apoptosis. A plausible, though unconfirmed, signaling pathway is presented below. This hypothetical pathway is based on the known mechanisms of similar compounds.
Caption: Hypothetical signaling pathway for Dregeoside Da1-induced apoptosis.
Experimental Workflow for Target Identification
To conclusively identify the molecular target of Dregeoside Da1, a structured experimental workflow is necessary. The following diagram outlines a potential approach for future research.
Caption: Experimental workflow for identifying the molecular target of Dregeoside Da1.
Conclusion and Future Directions
Dregeoside Da1 stands as a promising candidate for further investigation as an antitumor agent. While its cytotoxic properties have been noted, the molecular intricacies of its action are yet to be fully elucidated. The data presented here, compiled from the available scientific literature, underscores the need for modern, targeted studies to identify its binding partners and delineate the precise signaling pathways it modulates. The proposed experimental workflow offers a roadmap for future research that could unlock the full therapeutic potential of this natural product. Researchers are encouraged to build upon the foundational knowledge of Dregeoside Da1's bioactivity to develop novel and effective cancer therapies.
Independent Verification of Dregeoside Da1's Biological Activity: A Comparative Guide
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of Dregeoside Da1. Despite extensive searches for primary research, independent verification studies, and initial isolation and characterization reports, no specific experimental data on the biological effects of this compound could be identified. Therefore, a direct comparison with alternative compounds based on experimental evidence is not currently possible.
This guide outlines the exhaustive search conducted and the lack of available information regarding Dregeoside Da1's biological activity. For the benefit of researchers, scientists, and drug development professionals, we also present information on the biological activities of other compounds isolated from the Dregea genus, which may serve as a starting point for future investigations.
Search for Biological Activity Data on Dregeoside Da1
Multiple search strategies were employed to locate any data pertaining to the biological activity of Dregeoside Da1. These included searches for:
-
Independent verification studies.
-
Initial biological activity screenings.
-
The original scientific paper describing the isolation and structural elucidation of Dregeoside Da1.
-
Studies on the bioactivity of extracts from Dregea abyssinica, the putative plant source of Dregeoside Da1.
These searches did not yield any specific results on the biological effects of Dregeoside Da1. The information available is primarily from chemical suppliers and spectral databases, which do not include biological activity data.[1][2]
Potential Biological Activities within the Dregea Genus
While data on Dregeoside Da1 is absent, studies on other species within the Dregea genus, such as Dregea volubilis, have revealed the presence of compounds with various biological activities. These findings suggest that compounds from this genus, potentially including Dregeoside Da1, could possess interesting pharmacological properties.
It is crucial to note that the following information does not pertain to Dregeoside Da1 and should not be extrapolated to it without direct experimental evidence.
Hypothetical Experimental Workflow for Assessing Biological Activity
Should a research program be initiated to investigate the biological activity of Dregeoside Da1, a general workflow could be as follows. This diagram illustrates a potential path from initial screening to more specific assays.
Caption: A hypothetical workflow for the biological activity assessment of a novel compound like Dregeoside Da1.
Conclusion
The absence of published data on the biological activity of Dregeoside Da1 makes it impossible to provide an independent verification or a comparative analysis at this time. The scientific community would benefit from primary research to elucidate the potential pharmacological effects of this compound. Future studies could focus on a broad range of assays, including but not limited to, cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities, to uncover the therapeutic potential of Dregeoside Da1. Until such data becomes available, any consideration of Dregeoside Da1 for research or drug development purposes would be purely speculative.
References
A Prospective Guide to Assessing the Synergistic Anticancer Effects of Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, there is no publicly available experimental data on the synergistic anticancer effects of Dregeoside Da1 in combination with other chemotherapeutic agents. This guide, therefore, presents a prospective framework based on established methodologies in cancer research for evaluating the potential synergistic activities of a novel compound like Dregeoside Da1. The experimental data and signaling pathways described herein are illustrative and intended to serve as a template for future research.
Introduction
The development of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce dose-limiting toxicities. Dregeoside Da1, a compound of interest, represents a potential candidate for such combination strategies. This guide outlines a comprehensive approach to systematically evaluate the synergistic anticancer effects of Dregeoside Da1 with conventional chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel. These agents are selected due to their widespread clinical use and distinct mechanisms of action, providing a robust basis for identifying potential synergistic interactions.
Hypothetical Synergistic Combinations and Target Cancers
To initiate an investigation into the synergistic potential of Dregeoside Da1, a logical starting point is to pair it with well-characterized anticancer drugs across a panel of cancer cell lines representing various malignancies.
| Anticancer Drug | Mechanism of Action | Potential Target Cancers (Cell Lines) |
| Cisplatin | Forms DNA adducts, leading to cell cycle arrest and apoptosis. | Lung Cancer (A549), Ovarian Cancer (SKOV3), Head and Neck Cancer (FaDu) |
| Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals. | Breast Cancer (MCF-7, MDA-MB-231), Leukemia (K562) |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | Breast Cancer (MDA-MB-231), Non-Small Cell Lung Cancer (H460) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dregeoside Da1 and partner drugs individually, and to assess the cytotoxic effects of combination treatments.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a range of concentrations of Dregeoside Da1, the partner anticancer drug, or combinations of both for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using non-linear regression analysis.
Combination Index (CI) Analysis
Objective: To quantitatively determine the nature of the interaction between Dregeoside Da1 and the partner drug (synergism, additivity, or antagonism).
Protocol:
-
Based on the IC50 values, design a fixed-ratio combination experiment. For example, use ratios of 1:1, 1:2, and 2:1 based on the IC50 of each drug.
-
Perform cell viability assays with these fixed-ratio combinations at various concentrations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction for each drug in a synergistic combination to achieve a given effect.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the synergistic cytotoxicity is due to an increase in apoptosis.
Protocol:
-
Treat cells with Dregeoside Da1, the partner drug, or the combination at synergistic concentrations for 24-48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be quantified.
Hypothetical Data Presentation
The following tables are templates for presenting the quantitative data that would be generated from the proposed experiments.
Table 1: IC50 Values of Dregeoside Da1 and Conventional Anticancer Drugs in Breast Cancer (MCF-7) Cells
| Compound | IC50 (µM) after 48h |
| Dregeoside Da1 | [Hypothetical Value] |
| Doxorubicin | [Hypothetical Value] |
| Paclitaxel | [Hypothetical Value] |
Table 2: Combination Index (CI) and Dose Reduction Index (DRI) for the Combination of Dregeoside Da1 and Doxorubicin in MCF-7 Cells
| Fraction Affected (Fa) | Combination Ratio (Da1:Dox) | CI Value | DRI (Dregeoside Da1) | DRI (Doxorubicin) |
| 0.50 (IC50) | 1:1 | [e.g., 0.6] | [e.g., 4.2] | [e.g., 3.8] |
| 0.75 (IC75) | 1:1 | [e.g., 0.5] | [e.g., 5.1] | [e.g., 4.5] |
| 0.90 (IC90) | 1:1 | [e.g., 0.4] | [e.g., 6.3] | [e.g., 5.9] |
Table 3: Apoptosis Induction by Dregeoside Da1 and Doxorubicin Combination in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
| Control | - | [e.g., 2.1] | [e.g., 1.5] | [e.g., 3.6] |
| Dregeoside Da1 | [IC25] | [e.g., 5.3] | [e.g., 3.2] | [e.g., 8.5] |
| Doxorubicin | [IC25] | [e.g., 8.1] | [e.g., 4.5] | [e.g., 12.6] |
| Combination | [IC25 + IC25] | [e.g., 25.4] | [e.g., 15.7] | [e.g., 41.1] |
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Synergy
Caption: Workflow for evaluating synergistic anticancer effects.
Hypothetical Signaling Pathway for Synergistic Action
This diagram illustrates a plausible mechanism where Dregeoside Da1 inhibits a survival pathway (e.g., PI3K/Akt), thereby sensitizing cancer cells to the DNA-damaging effects of a conventional drug like Doxorubicin.
Caption: Hypothetical synergistic mechanism of Dregeoside Da1 and Doxorubicin.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of Dregeoside Da1 as a potential synergistic partner in cancer chemotherapy. Should initial in vitro studies yield promising results, further investigations would be warranted. These include validation in 3D culture models (spheroids), in vivo studies using xenograft models to assess tumor growth inhibition and toxicity, and detailed mechanistic studies to fully elucidate the molecular basis of the synergistic interaction. The ultimate goal of such a research program would be to generate robust preclinical data to support the clinical development of Dregeoside Da1 in combination therapies for cancer treatment.
In vitro to in vivo correlation of Dregeoside Da1's therapeutic effects
An important aspect of pharmaceutical development is understanding the correlation between in vitro and in vivo results to predict a drug's performance in living organisms based on initial laboratory tests.[1][2][3] This guide provides a comparative analysis of the therapeutic effects of Ginsenoside Rd, a bioactive compound from Panax ginseng, focusing on the translation of its neuroprotective properties from in vitro (cell-based) experiments to in vivo (animal model) studies.
Initial research on Dregeoside Da1 did not yield sufficient public data to conduct a thorough in vitro to in vivo correlation analysis. Therefore, this guide focuses on Ginsenoside Rd, a well-researched alternative with a substantial body of literature on its neuroprotective effects. Ginsenoside Rd has been studied for its potential in treating neurological conditions such as ischemic stroke, Alzheimer's disease, and spinal cord injury.[2][4][5]
In Vitro Neuroprotective Effects of Ginsenoside Rd
In laboratory settings, Ginsenoside Rd has demonstrated significant neuroprotective effects in various cell culture models of neuronal injury. These studies are crucial for elucidating the compound's mechanism of action at the molecular level.
Key in vitro findings indicate that Ginsenoside Rd protects neurons from damage induced by oxidative stress, excitotoxicity, and inflammation. For instance, in cultured hippocampal neurons subjected to oxygen-glucose deprivation (OGD), a model for ischemia, Ginsenoside Rd was shown to reduce the production of intracellular reactive oxygen species (ROS) and malondialdehyde, an indicator of lipid peroxidation.[6] It also enhanced the activities of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[6]
Furthermore, studies on neuronal cells have shown that Ginsenoside Rd can stabilize mitochondrial membrane potential and inhibit apoptosis (programmed cell death) by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[6] In models mimicking Alzheimer's disease, pretreatment with Ginsenoside Rd in cultured cortical neurons reduced tau hyperphosphorylation, a key pathological hallmark of the disease.[2]
In Vivo Neuroprotective Efficacy of Ginsenoside Rd
The promising in vitro results for Ginsenoside Rd have been translated into significant therapeutic effects in animal models of neurological disorders. These in vivo studies are essential for evaluating the compound's efficacy and safety in a whole organism.
In a rat model of spinal cord ischemia-reperfusion injury, pretreatment with Ginsenoside Rd significantly improved neurological function and preserved a greater number of normal motor neurons compared to the control group.[1][7] The protective effects in vivo were associated with reduced levels of oxidative stress markers and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]
Similarly, in animal models of Alzheimer's disease, Ginsenoside Rd has been shown to reduce neurotoxicity and tau hyperphosphorylation by enhancing the activity of protein phosphatase 2A (PP-2A).[2] A meta-analysis of multiple in vivo studies on cerebral ischemia/reperfusion injury concluded that Ginsenoside Rd administration significantly reduced infarct volume and improved neurological recovery.[8]
Comparison with Alternative Neuroprotective Agents
Ginsenoside Rd is one of several ginsenosides (B1230088) with demonstrated neuroprotective properties. Other active compounds from Panax ginseng, such as Ginsenoside Rb1, Rg1, and Re, have also been investigated for their therapeutic potential in neurological disorders.[9][10] While all these compounds share some common mechanisms, such as anti-inflammatory and anti-apoptotic effects, the potency and specific molecular targets can vary.[10]
Beyond ginsenosides, other natural compounds like resveratrol (B1683913) and curcumin (B1669340) have also been explored for their neuroprotective effects.[11][12] In comparison, Ginsenoside Rd has the distinct advantage of being able to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from representative in vitro and in vivo studies on Ginsenoside Rd and its alternatives.
Table 1: In Vitro Neuroprotective Effects of Ginsenoside Rd and Comparators
| Compound | Model System | Key Parameter | Concentration | Result | Reference |
| Ginsenoside Rd | Cultured Cortical Neurons (Okadaic Acid-induced toxicity) | Tau Hyperphosphorylation | 2.5 or 5 µmol/L | Reduced | [2] |
| Ginsenoside Rd | Cultured Hippocampal Neurons (OGD) | Cell Viability | Not specified | Increased | [6] |
| Ginsenoside Rd | Cultured Hippocampal Neurons (OGD) | Intracellular ROS | Not specified | Reduced | [6] |
| Ginsenoside Rb1 | Neural Progenitor Cells (t-BHP-induced oxidative injury) | Cell Viability | Not specified | Attenuated t-BHP toxicity | [9] |
| Ginsenoside Re | PC12 Cells (serum-free medium) | Cell Protection | Not specified | Protected from damage | [13] |
Table 2: In Vivo Neuroprotective Effects of Ginsenoside Rd and Comparators
| Compound | Animal Model | Key Parameter | Dosage | Result | Reference |
| Ginsenoside Rd | Rat (Spinal Cord Ischemia-Reperfusion) | Motor Deficit Index | 100 mg/kg | Significantly lower scores (improved function) | [7] |
| Ginsenoside Rd | Rat (Spinal Cord Ischemia-Reperfusion) | Normal Motor Neurons | 100 mg/kg | Significantly greater number | [1][7] |
| Ginsenoside Rd | Rat (Spinal Cord Ischemia-Reperfusion) | Malondialdehyde Levels | 100 mg/kg | Decreased | [1][7] |
| Ginsenoside Rd | Rat (Spinal Cord Ischemia-Reperfusion) | Superoxide Dismutase Activity | 100 mg/kg | Increased | [1][7] |
| Ginsenoside Rd | Rat (Okadaic Acid-induced toxicity) | Tau Hyperphosphorylation | 10 mg/kg for 7 days | Reduced | [2] |
| Ginsenoside Rg3 | Rat (Spinal Cord Injury) | Iba1 expression (microglial activation) | 30 mg/kg | Significantly reduced | [14] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of key methodologies used in the cited studies.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cortical neurons are isolated from embryonic Sprague-Dawley rats and cultured in a suitable medium.[2] For neuroblastoma cell lines like SH-SY5Y, they are maintained in standard media like DMEM with fetal bovine serum.
-
Induction of Neurotoxicity: To model specific disease pathologies, neurotoxicity is induced. For example, to mimic tauopathy in Alzheimer's disease, okadaic acid (a protein phosphatase inhibitor) is added to the culture medium.[2] For ischemia models, cells are subjected to oxygen-glucose deprivation (OGD) by placing them in a glucose-free medium in a hypoxic chamber.[6]
-
Treatment: Cells are pre-treated with various concentrations of Ginsenoside Rd for a specified duration before the induction of neurotoxicity.[2]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using assays like the MTT assay, which measures the metabolic activity of cells.
-
Oxidative Stress: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Apoptosis: Assessed by measuring the expression of key apoptotic proteins like Bax and Bcl-2 via Western blotting.
-
Protein Phosphorylation: The phosphorylation status of proteins like tau is determined using specific antibodies in Western blot analysis.[2]
-
In Vivo Spinal Cord Injury Model
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[1][7]
-
Induction of Injury: Spinal cord ischemia is induced by temporarily occluding the aortic arch using a balloon catheter.[7] Another method is the weight-drop technique to create a contusion injury.
-
Drug Administration: Ginsenoside Rd is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specific dosage and time point relative to the injury (e.g., 48 hours before).[7]
-
Behavioral Assessment: Neurological function is evaluated using standardized scoring systems like the Motor Deficit Index (MDI), which assesses motor function in the limbs.[7]
-
Histological and Biochemical Analysis: After a specific period, the animals are euthanized, and spinal cord tissue is collected.
-
Histology: The tissue is sectioned and stained to assess the number of surviving motor neurons.[7]
-
Biochemical Analysis: Tissue homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase).[7] Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) are quantified using methods like ELISA.[1]
-
Visualizing the Correlation and Mechanisms
The following diagrams illustrate the workflow of in vitro to in vivo correlation, the proposed signaling pathway of Ginsenoside Rd, and the logical relationship between the experimental stages.
References
- 1. The Neuroprotective Effects of Ginsenoside Rd Pretreatment in a Rat Model of Spinal Cord Ischemia-Reperfusion Injury [redalyc.org]
- 2. Protective effects of ginsenoside Rd against okadaic acid-induced neurotoxicity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A method for in vivo high resolution MRI of rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the role of ginsenoside Rd in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. American Ginseng for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of ginsenoside Rd against oxygen-glucose deprivation in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ginsenosides exert neuroprotective effects on spinal cord injury: A promising traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ginsenoside Rd and ginsenoside Re offer neuroprotection in a novel model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ginsenoside Rg3 Improves Recovery from Spinal Cord Injury in Rats via Suppression of Neuronal Apoptosis, Pro-Inflammatory Mediators, and Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dregeoside Da1: A Safety and Operational Guide
This document provides essential safety and logistical information for the proper disposal of Dregeoside Da1, a steroidal saponin. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling Dregeoside Da1 for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification |
| Gloves | Chemical impermeable gloves |
| Eye Protection | Safety glasses or chemical safety goggles |
| Respiratory Protection | Use in a well-ventilated area. Avoid dust formation. |
| Lab Coat | Standard laboratory coat |
Key Safety Precautions:
-
Avoid the formation of dust.
-
Avoid breathing any mist, gas, or vapors.
-
Prevent contact with skin and eyes.
-
Ensure adequate ventilation in the work area.
-
Keep away from all sources of ignition.
Step-by-Step Disposal Procedure for Dregeoside Da1
The disposal of Dregeoside Da1 must be handled in a manner that prevents environmental contamination and exposure to personnel.
-
Waste Collection:
-
Collect waste Dregeoside Da1, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "Dregeoside Da1," the CAS number (98665-65-7), and the approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.
-
-
Disposal Method:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Disposal of Contaminated Packaging
Proper disposal of the original packaging is also critical to prevent residual chemical exposure.
-
Decontamination:
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous waste.
-
-
Disposal of Decontaminated Container:
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. Do not let the chemical enter drains.[1]
-
Absorb: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Wearing appropriate PPE, collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
Dregeoside Da1 Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of Dregeoside Da1.
Caption: Workflow for the safe disposal of Dregeoside Da1 and its contaminated packaging.
References
Essential Safety and Operational Guidance for Handling Dregeoside Da1
For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like Dregeoside Da1 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal protocols to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Dregeoside Da1, a cautious approach is necessary due to the limited availability of comprehensive hazard data. The following PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Wear chemical-impermeable gloves. Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Respiratory Protection | Respirator | Use a respirator if handling the compound as a powder or if aerosols may be generated. A NIOSH-approved respirator with an appropriate particulate filter is recommended. |
| Body Protection | Laboratory Coat | A full-sleeved laboratory coat must be worn to protect skin and clothing. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are required in the laboratory. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of Dregeoside Da1. The following steps should be followed meticulously.
2.1. Preparation:
-
Designated Area: All work with Dregeoside Da1 should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are readily available.
-
Review Safety Data Sheet (SDS): Although the available SDS for Dregeoside Da1 has incomplete data, it should be reviewed before commencing any work.[1]
2.2. Handling:
-
Avoid Dust and Aerosol Formation: Handle Dregeoside Da1 carefully to avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Spill Management: In case of a spill, evacuate personnel to a safe area.[1] Remove all sources of ignition.[1] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1]
2.3. Storage:
-
Container: Store Dregeoside Da1 in a tightly closed container.
-
Location: Keep the container in a cool, dry, and well-ventilated place.
Disposal Plan
Proper disposal of Dregeoside Da1 and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Waste Collection: Collect all waste materials, including unused Dregeoside Da1, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains.[1]
-
Professional Disposal Service: It is recommended to use a licensed professional waste disposal service for the final disposal of the chemical waste.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of Dregeoside Da1.
Caption: Workflow for Safe Handling and Disposal of Dregeoside Da1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
